15(S)-Fluprostenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H29F3O6 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18+,19+,20-,21+/m0/s1 |
InChI Key |
WWSWYXNVCBLWNZ-PMLNVZLQSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 15(S)-Fluprostenol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-Fluprostenol is a synthetic prostaglandin F2α (PGF2α) analog. It is the (S)-epimer of Fluprostenol at the C-15 position. While its isopropyl ester form serves as a prodrug, this compound itself is the biologically active molecule that acts as an agonist at the prostaglandin F receptor (FP receptor). Although it is structurally similar to its 15(R) counterpart, which is a potent ocular hypotensive agent, the stereochemistry at the C-15 position significantly influences its biological activity, rendering it a less potent FP receptor agonist. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for the study of this compound.
Chemical Structure and Identification
This compound is characterized by a cyclopentane ring with two hydroxyl groups, a heptenoic acid upper side chain, and a substituted butenyl lower side chain. The key feature distinguishing it from the more potent Fluprostenol is the S configuration of the hydroxyl group at carbon 15.
Table 1: Chemical Identifiers for this compound and its Isopropyl Ester Prodrug
| Identifier | This compound | This compound Isopropyl Ester |
| IUPAC Name | 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid[1] | propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate[2] |
| Molecular Formula | C23H29F3O6[1] | C26H35F3O6[2] |
| SMILES | C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O[1] | CC(C)OC(=O)CCC/C=C/C[C@H]1--INVALID-LINK--C(F)(F)F)O)O">C@HO[2] |
| InChI Key | WWSWYXNVCBLWNZ-UHFFFAOYSA-N[1] | MKPLKVHSHYCHOC-GNEFKIEZSA-N[2] |
| CAS Number | 54276-24-3[3] | 1420791-14-5[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and handling in a laboratory setting.
Table 2: Physicochemical Properties of this compound and its Isopropyl Ester
| Property | This compound | This compound Isopropyl Ester |
| Molecular Weight ( g/mol ) | 458.5[1] | 500.6[4] |
| Appearance | - | White to off-white solid or powder |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 5 mg/ml[3] | DMF: 15 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 1 mg/ml[4] |
| XLogP3 (Computed) | 2.9[1] | - |
| Storage Temperature | -20°C[3] | - |
| Stability | ≥ 2 years at -20°C[3] | - |
Biological Activity and Mechanism of Action
FP Receptor Agonism
This compound exerts its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). However, it is reported to be a less potent agonist compared to its 15(R) epimer, Fluprostenol. The inversion of stereochemistry at the C-15 position is known to reduce potency at the FP receptor by approximately 100-fold.
Signaling Pathway
Upon binding of this compound to the FP receptor, the receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C, which in turn phosphorylates various downstream target proteins, leading to a cellular response.
-
Transactivation of EGFR and MAPK/ERK Pathway: Activation of the FP receptor can also lead to the transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.
Ocular Hypotensive Effects
The primary therapeutic application of FP receptor agonists is in the treatment of glaucoma and ocular hypertension. They lower intraocular pressure (IOP) mainly by increasing the uveoscleral outflow of aqueous humor. This is thought to be mediated by the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.
Experimental Protocols
FP Receptor Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of this compound for the FP receptor using fluorescence polarization.
Materials:
-
Fluorescently labeled PGF2α (tracer)
-
Purified FP receptor preparation (e.g., from cell membranes overexpressing the receptor)
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Methodology:
-
Tracer Concentration Determination: Determine the optimal concentration of the fluorescently labeled PGF2α that gives a stable and sufficient fluorescence signal.
-
Receptor Saturation: Titrate the FP receptor preparation against a fixed concentration of the tracer to determine the receptor concentration that yields a significant shift in polarization, indicating binding.
-
Competitive Binding Assay:
-
Prepare a serial dilution of this compound.
-
In the microplate wells, add the assay buffer, the determined optimal concentration of the FP receptor, and the fixed concentration of the tracer.
-
Add the different concentrations of this compound to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled PGF2α).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of tracer binding at each concentration of this compound. Plot the inhibition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Measurement of Uveoscleral Outflow
The effect of this compound on uveoscleral outflow can be measured in animal models (e.g., cynomolgus monkeys) using the isotope dilution technique.
Materials:
-
This compound formulation for topical application
-
Radioactively labeled tracer (e.g., 125I-albumin)
-
Anesthesia for the animal model
-
Infusion pump and needles
-
Gamma counter
Methodology:
-
Baseline Measurement: Measure the baseline intraocular pressure and uveoscleral outflow in the anesthetized animal.
-
Treatment: Administer a topical dose of this compound to one eye, with the contralateral eye serving as a control.
-
Tracer Infusion: After a specified treatment period, infuse a radioactively labeled tracer into the anterior chamber of both eyes at a constant rate.
-
Sample Collection: Collect aqueous humor samples at different time points to measure the concentration of the tracer.
-
Tissue Dissection and Measurement: After the experiment, enucleate the eyes and dissect the relevant tissues (uvea, sclera, etc.). Measure the amount of tracer in these tissues using a gamma counter.
-
Calculation of Outflow: Calculate the uveoscleral outflow based on the dilution of the tracer in the aqueous humor and its accumulation in the uveoscleral tissues.
Quantitative Data and Comparison
Table 3: Potency of (+)-Fluprostenol (15R-epimer) at the FP Receptor
| Parameter | Value | Species/System |
| Ki | 49.9 nM | - |
| EC50 (Ca2+ mobilization) | 2.4 nM | - |
| EC50 (Ca2+ mobilization) | 17.5 nM | Cloned human ocular FP receptors |
| EC50 (Ca2+ mobilization) | 19.1 nM | Rat A7r5 cells |
| EC50 (Ca2+ mobilization) | 37.3 nM | Mouse 3T3 cells |
It is anticipated that the Ki and EC50 values for this compound would be approximately 100-fold higher than those listed for (+)-Fluprostenol.
Conclusion
This compound is a valuable research tool for understanding the structure-activity relationships of prostaglandin F2α analogs at the FP receptor. Its reduced potency compared to the 15(R) epimer highlights the critical role of the stereochemistry at the C-15 position for receptor binding and activation. The information and protocols provided in this guide serve as a comprehensive resource for researchers investigating the pharmacology of this compound and the broader field of prostaglandin research and drug development.
References
- 1. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 15(S)-Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes and purification methodologies for 15(S)-Fluprostenol, a potent prostaglandin F2α analog. The information is curated for professionals in the fields of pharmaceutical research and development, offering detailed experimental protocols, comparative data, and visual representations of key processes.
Introduction to this compound
This compound is the 15-S epimer of Fluprostenol, a synthetic prostaglandin F2α analog. While the 15-R epimer (Fluprostenol) is the more pharmacologically active isomer, this compound is a crucial reference standard and a potential impurity in the synthesis of Fluprostenol-based drugs like Travoprost.[1][2] Travoprost, the isopropyl ester prodrug of Fluprostenol, is a widely used medication for the reduction of intraocular pressure in patients with glaucoma or ocular hypertension.[3] The synthesis and purification of these compounds require stringent stereochemical control to ensure the desired therapeutic effect and to minimize side effects.
Synthetic Strategies for this compound
The synthesis of this compound is intrinsically linked to the synthesis of its 15(R)-epimer, as they are often produced as a mixture that requires separation. The core of the synthesis often involves the construction of the prostaglandin skeleton, followed by the introduction of the characteristic side chains. Several synthetic routes have been developed, with the Corey lactone-based approach being a cornerstone in prostaglandin synthesis.
Synthesis via Corey Lactone Intermediate
The Corey lactone route provides a versatile and stereocontrolled pathway to various prostaglandins, including Fluprostenol.[4][5][6] The synthesis typically involves the following key steps:
-
Oxidation of the Corey Lactone: The protected Corey lactone is oxidized to the corresponding aldehyde.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde is reacted with a phosphonate ylide to introduce the ω-side chain, forming an enone intermediate.[7]
-
Stereoselective Reduction: The ketone group at the C-15 position of the enone is reduced to a hydroxyl group. The stereochemical outcome of this reduction is critical and can be controlled by the choice of reducing agent. To obtain the 15(S)-epimer, specific reagents are employed.
-
Lactone Reduction and Wittig Reaction: The lactone is reduced to a lactol, which is then subjected to a Wittig reaction to introduce the α-side chain.
-
Deprotection and Esterification: Finally, the protecting groups are removed, and if the isopropyl ester (Travoprost) is the target, an esterification step is performed.
Experimental Protocol: Synthesis of Travoprost Intermediate via HWE Reaction [8]
-
Step 1: Oxidation of PPB-Corey-lactone.
-
Suspend 1069 g of PPB-Corey-lactone in 11.1 L of anhydrous toluene under an inert atmosphere.
-
Add 1.4 L of diisopropylcarbodiimide and 0.855 L of dimethyl sulfoxide in phosphoric acid.
-
Heat the reaction mixture to 50°C and add another 0.34 L of dimethyl sulfoxide in phosphoric acid in portions.
-
-
Step 2: Horner-Wadsworth-Emmons Reaction.
-
After completion of the oxidation, cool the mixture to -10°C.
-
While maintaining the temperature, add 316 g of potassium hydroxide followed by a solution of 1.45 kg of Travoprost phosphonate in toluene.
-
-
Step 3: Work-up and Purification.
-
After the reaction is complete, pour the mixture into a 1 M hydrochloric acid solution and stir.
-
Separate the organic phase, wash with 1 M sodium hydrogen carbonate solution and then with diluted hydrochloric acid solution.
-
Evaporate the organic phase and purify the residue by chromatography on a silica gel column (eluent: toluene-ethyl acetate mixture).
-
Evaporate the main fraction and crystallize from an ethyl acetate-hexane mixture to yield the enone intermediate.
-
Convergent Synthesis Approach
A commercial synthesis of Travoprost has been described that employs a convergent strategy.[9][10][11][12] This route involves the coupling of two key fragments, the α-side chain and the ω-side chain, to a central cyclopentane core.
-
Preparation of the Vinyl Iodide and Tricyclic Ketone: The synthesis starts from 3-hydroxybenzotrifluoride and involves multiple steps to prepare a single enantiomer vinyl iodide (ω-side chain precursor) and a tricyclic ketone (cyclopentane core).
-
Cuprate-Mediated Coupling: The vinyl iodide and the tricyclic ketone are coupled via a cuprate-mediated reaction to form a bicyclic ketone with high stereochemical purity.
-
Baeyer-Villiger Oxidation: The resulting bicyclic ketone undergoes a Baeyer-Villiger oxidation to yield a crystalline lactone.
-
DIBAL-H Reduction and Wittig Reaction: The lactone is reduced with diisobutylaluminum hydride (DIBAL-H), followed by a Wittig reaction to install the α-side chain.
-
Esterification and Deprotection: The final steps involve esterification to form the isopropyl ester and removal of any protecting groups to yield Travoprost.
Chemoenzymatic Synthesis
A more recent and efficient approach utilizes a combination of chemical and enzymatic reactions to achieve a highly stereoselective synthesis of Fluprostenol and its analogs.[13][14][15]
-
Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidation: A bicyclic ketone is stereoselectively oxidized using a BVMO to produce a key lactone intermediate with high enantiomeric excess.
-
Ketoreductase (KRED)-Catalyzed Reduction: Following the introduction of the ω-side chain, a ketoreductase is used for the diastereoselective reduction of the enone, leading to the desired 15(S) or 15(R) alcohol.
-
Final Transformations: The synthesis is completed by hydrolysis of a protecting group, DIBAL-H reduction of the lactone, and a Wittig olefination to introduce the α-side chain.
Experimental Protocol: Chemoenzymatic Synthesis of Fluprostenol (precursor to this compound) [13][14]
-
Step 1: KRED-catalyzed reduction of the enone (12d) to the lactone (13d).
-
This step would involve incubating the enone substrate with a specific ketoreductase enzyme, a cofactor like NADPH, and a glucose dehydrogenase system for cofactor regeneration. The reaction conditions (temperature, pH, buffer) would be optimized for the specific enzyme used.
-
-
Step 2: Hydrolysis of the p-phenylbenzoyl (PPB) ester.
-
The resulting lactone (13d) is treated to hydrolyze the PPB ester, yielding the corresponding alcohol.
-
-
Step 3: DIBAL-H reduction of the lactone.
-
The lactone is then reduced with DIBAL-H to form the hemiacetal.
-
-
Step 4: Wittig olefination.
-
The final step involves a Wittig reaction to introduce the α-side chain, furnishing Fluprostenol. The 15(S)-epimer would be obtained if the corresponding 15(S)-lactone from the KRED reduction was used.
-
Purification Methods
The purification of this compound and its related compounds is critical to remove isomeric impurities, particularly the 15(R)-epimer, and other process-related impurities. A combination of chromatographic and crystallization techniques is typically employed.
Column Chromatography
-
Silica Gel Chromatography: This is a common method used for the purification of intermediates throughout the synthesis.[1][8] A mixture of solvents like ethyl acetate and hexane is often used as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating closely related isomers.[1] Both normal-phase and reverse-phase HPLC can be used. For prostaglandins containing fluorine atoms, like Fluprostenol, preparative HPLC is particularly effective in achieving high purity.[1]
Experimental Protocol: Preparative HPLC Purification of Travoprost [1]
-
Stationary Phase: Varian SepTech Si60 (10 μm)
-
Mobile Phase: Ethanol/n-hexane (5:95, v/v)
-
Flow Rate: 266 mL/min
-
Pressure: Approximately 20 bar
-
Sample Preparation: The crude product of Travoprost is dissolved in isopropanol.
Crystallization
Crystallization is an effective method for purifying intermediates and the final product, especially when a crystalline solid is formed.[8][9][10][11][12] This technique can significantly reduce the need for chromatographic purification. For example, the lactone intermediate in the convergent synthesis of Travoprost is obtained as a crystalline solid.[9][10][11][12]
Quantitative Data
The efficiency of the synthesis and purification processes is evaluated based on key quantitative parameters such as yield, diastereomeric excess (de), and enantiomeric excess (ee).
| Synthetic Step/Method | Product | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) | Reference |
| Chemoenzymatic Synthesis | Fluprostenol | 51 (over 3 steps) | - | [13][14] |
| Final Esterification | Travoprost | 94.5 | 99.62 (15R/15S) | [12] |
| HWE Intermediate Purification | Enone Intermediate | 55 | - | [8] |
| Chemoenzymatic Synthesis | Overall Yield | 3.8 - 8.4 | - | [13][15] |
| BVMO-catalyzed oxidation | Lactone Intermediate | - | 99 (ee) | [13][15] |
| KRED-catalyzed reduction | Enone Intermediates | - | 87:13 to 99:1 (dr) | [13][15] |
Signaling Pathway of this compound
This compound, like other PGF2α analogs, exerts its biological effects by acting as an agonist at the Prostaglandin F2α (FP) receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4][5]
Activation of the FP receptor by an agonist like this compound initiates a signaling cascade:
-
Gq Protein Activation: The agonist-bound FP receptor activates the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C.
-
Downstream Cellular Responses: Activated PKC phosphorylates various target proteins, leading to a cascade of downstream cellular responses, including smooth muscle contraction and modulation of gene expression.[4][11]
Caption: FP Receptor Signaling Pathway.
Experimental Workflow and Logical Relationships
The overall process for obtaining pure this compound involves a series of interconnected stages, from the selection of the synthetic route to the final purification and analysis.
Caption: Synthesis and Purification Workflow.
References
- 1. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2495235A1 - Process for the synthesis of prostaglandins and intermediates thereof - Google Patents [patents.google.com]
- 8. US20160137621A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 9. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 10. repository.arizona.edu [repository.arizona.edu]
- 11. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 15. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Mechanism of Action of 15(S)-Fluprostenol on FP Receptors: A Technical Guide
Introduction
15(S)-Fluprostenol, the active form of the prodrug travoprost, is a potent and selective synthetic agonist of the Prostaglandin F2α (FP) receptor. As a member of the G-protein coupled receptor (GPCR) superfamily, the FP receptor is a key therapeutic target, particularly in ophthalmology for the reduction of intraocular pressure (IOP) in patients with glaucoma.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms initiated by the binding of this compound to the FP receptor, detailing the subsequent intracellular signaling cascades, relevant quantitative pharmacological data, and the experimental protocols used for their characterization.
The Prostaglandin FP Receptor
The FP receptor is a heptahelical transmembrane protein that mediates the physiological effects of its endogenous ligand, Prostaglandin F2α (PGF2α).[3][4][5] Activation of the FP receptor by PGF2α or its synthetic analogs triggers a range of cellular responses critical to various physiological processes, including smooth muscle contraction, luteolysis, and the regulation of aqueous humor dynamics in the eye.[3][6] The activity of this receptor is primarily mediated by its coupling to Gq-class G proteins, which initiates a phosphatidylinositol-calcium second messenger system.[3]
Core Mechanism of Action: G-Protein-Coupled Signaling
The principal mechanism of action for this compound at the FP receptor involves the canonical Gαq signaling pathway. This cascade is a well-established route for many prostanoid receptors and leads to a measurable increase in intracellular calcium.[6][7]
-
Agonist Binding and Receptor Activation: this compound binds to the orthosteric site within the transmembrane bundle of the FP receptor, inducing a conformational change that activates the receptor.[4]
-
Gαq Protein Coupling and Activation: The activated FP receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein. This leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer.[4][5]
-
Phospholipase C (PLC) Activation: The Gαq-GTP subunit directly activates the effector enzyme Phospholipase C-beta (PLCβ).
-
Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, causing a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[3][7]
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated [Ca2+]i, activates members of the Protein Kinase C (PKC) family. Activated PKC phosphorylates a wide array of cellular proteins, leading to downstream effects such as smooth muscle contraction and modulation of gene expression.[6][7]
This primary signaling pathway is responsible for many of the physiological effects of FP receptor agonists, including the contraction of the trabecular meshwork and ciliary muscle, which is thought to contribute to the IOP-lowering effect by increasing aqueous humor outflow.[1][2]
Signaling Pathway of this compound at the FP Receptor
Caption: Canonical Gαq signaling pathway activated by this compound.
β-Arrestin Recruitment
Beyond G-protein signaling, agonist-activated GPCRs also engage with β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling. The recruitment of β-arrestin to the FP receptor upon agonist binding is a key event that can be quantified to profile ligand activity.[8] β-arrestin recruitment assays are widely used in drug discovery to identify ligands, including those for orphan GPCRs, and to characterize biased agonism, where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin).[8][9]
Quantitative Pharmacological Data
The potency and affinity of this compound have been characterized in various in vitro systems. The following table summarizes key quantitative data, comparing it to the endogenous ligand PGF2α.
| Compound | Assay Type | System | Parameter | Value | Reference |
| (+)-Fluprostenol | Radioligand Binding | - | Ki | 49.9 nM | |
| (+)-Fluprostenol | Functional Assay | - | EC50 | 2.4 nM | |
| (+)-Fluprostenol | Calcium Mobilization | Cloned human ocular FP receptors | EC50 | 17.5 nM | |
| (+)-Fluprostenol | Calcium Mobilization | Rat A7r5 cells | EC50 | 19.1 nM | |
| (+)-Fluprostenol | Calcium Mobilization | Mouse 3T3 cells | EC50 | 37.3 nM | |
| Fluprostenol | Adipose Differentiation Inhibition | Newborn rat adipocyte precursors | IC50 | 0.03 - 0.1 nM | [10] |
| PGF2α | Adipose Differentiation Inhibition | Newborn rat adipocyte precursors | IC50 | 10 nM | [10] |
Detailed Experimental Protocols
Characterizing the mechanism of action of this compound relies on specific in vitro assays. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay (Fluorescence-Based)
This assay directly measures the primary functional consequence of Gαq activation by quantifying changes in intracellular calcium concentration.[11][12][13]
Objective: To determine the potency (EC50) of this compound in stimulating calcium release via the FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and other test compounds.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[11]
Methodology:
-
Cell Plating: Seed HEK293-FP cells into microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium. Add Assay Buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be de-esterified.[12]
-
Washing: Gently wash the cells with Assay Buffer to remove excess extracellular dye. Add a final volume of 100 µL of Assay Buffer to each well.
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound at 3x the final desired concentration.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of each well. It will then automatically add a specified volume (e.g., 50 µL) from the compound plate to the cell plate.
-
Data Acquisition: Immediately following compound addition, the instrument measures the fluorescence intensity kinetically over a period of 1-3 minutes. Agonist-induced [Ca2+]i increase results in a sharp rise in fluorescence.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[12]
Workflow for Calcium Mobilization Assay
Caption: Experimental workflow for a fluorescence-based calcium mobilization assay.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay quantifies the interaction between the activated FP receptor and β-arrestin. The DiscoverX PathHunter® technology is a common platform for this measurement.[8][9]
Objective: To measure the recruitment of β-arrestin to the FP receptor following stimulation with this compound.
Materials:
-
Cells co-expressing the FP receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[8]
-
White, opaque 96-well or 384-well microplates.
-
This compound and other test compounds.
-
PathHunter Detection Reagents (containing Galacton Star® substrate).
-
A chemiluminescence plate reader.
Methodology:
-
Cell Plating: Plate the engineered PathHunter cells in the assay microplate and incubate for the recommended time.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes. During this time, agonist binding promotes the interaction between the FP receptor-PK and β-arrestin-EA, forcing the complementation of the β-galactosidase enzyme fragments.[8]
-
Detection: Add the PathHunter Detection Reagents to each well. These reagents contain the substrate for the complemented enzyme.
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed. The functional enzyme hydrolyzes the substrate, generating a chemiluminescent signal.[8]
-
Reading: Measure the chemiluminescence using a plate reader.
-
Data Analysis: The intensity of the light signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.
Workflow for β-Arrestin Recruitment Assay
Caption: Workflow for a PathHunter β-arrestin recruitment assay.
The mechanism of action of this compound is centered on its function as a potent and selective agonist for the prostaglandin FP receptor. Its primary signaling effect is mediated through the canonical Gαq/11 pathway, leading to the activation of phospholipase C, generation of IP3 and DAG, and a subsequent increase in intracellular calcium. This cascade is fundamental to its physiological effects, including the reduction of intraocular pressure. Further characterization through assays like β-arrestin recruitment can provide a more nuanced understanding of its signaling profile. The quantitative data and detailed experimental protocols provided herein serve as a comprehensive resource for researchers and professionals in drug development investigating the pharmacology of FP receptor agonists.
References
- 1. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Recombinant Human Prostaglandin F2 alpha Receptor/PTGFR protein (ab159276) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 15(S)-Fluprostenol as an Active Metabolite of its Isopropyl Ester Prodrug
This technical guide provides a comprehensive overview of this compound, the biologically active metabolite of its isopropyl ester prodrug, commonly used in ophthalmic solutions for the management of glaucoma. This document details its metabolism, pharmacokinetics, and the molecular mechanisms underlying its therapeutic effects, with a focus on its interaction with the prostaglandin F2α (FP) receptor. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Introduction
Prostaglandin F2α (PGF2α) analogs are a cornerstone in the first-line treatment of open-angle glaucoma and ocular hypertension.[1] Their efficacy in lowering intraocular pressure (IOP), convenient once-daily dosing, and favorable systemic safety profile have led to their widespread clinical use.[1][2] Many of these therapeutic agents, including latanoprost, travoprost, and tafluprost, are administered as isopropyl ester prodrugs.[3][4] This chemical modification enhances the lipophilicity of the molecule, facilitating its penetration through the cornea.[1] Following administration, these prodrugs are rapidly hydrolyzed by esterases within the cornea to their biologically active free acid forms.[5][6] This guide focuses on this compound, the active free acid metabolite of its corresponding isopropyl ester, an analogue of PGF2α.[7][8]
Metabolism of Fluprostenol Isopropyl Ester
The therapeutic activity of fluprostenol isopropyl ester is entirely dependent on its conversion to the active metabolite, this compound. This bioactivation is a critical step in its mechanism of action.
The primary mechanism of metabolism is the hydrolysis of the isopropyl ester bond, a reaction catalyzed by esterase enzymes present in high concentrations within the cornea.[5][8] This enzymatic conversion is rapid and efficient, ensuring that the active drug reaches its target receptors in the anterior chamber of the eye.[6] The resulting this compound is the pharmacologically active species that binds to and activates FP receptors.[7]
Caption: Metabolic activation of Fluprostenol Isopropyl Ester in the cornea.
Pharmacokinetics
The pharmacokinetic profile of prostaglandin analog prodrugs is characterized by rapid absorption and hydrolysis in the eye, followed by systemic metabolism and elimination. While specific data for this compound is limited, the pharmacokinetics of latanoprost, a closely related and well-studied PGF2α analog, provide a representative model.[5][9][10]
Following topical administration, the prodrug is absorbed through the cornea.[5] Peak concentrations of the active acid in the aqueous humor are typically reached within 1-2 hours.[1][10] The drug is then distributed to surrounding ocular tissues. Systemic absorption is minimal, and any drug that reaches the bloodstream is rapidly metabolized, primarily in the liver, through fatty acid β-oxidation.[5][6] The resulting metabolites are then excreted via the kidneys.[5]
| Parameter | Aqueous Humor | Plasma | Reference |
| Tmax (Time to Peak Concentration) | ~2 hours | ~5 minutes | [5][10] |
| Cmax (Peak Concentration) | 15-30 ng/mL | ~53 pg/mL (or less) | [10] |
| t1/2 (Half-life) | 2-3 hours | ~17 minutes | [5][10] |
| Caption: Table 1. Representative Pharmacokinetic Parameters of Latanoprost Acid. |
Pharmacodynamics: FP Receptor Signaling
This compound exerts its therapeutic effect by acting as a selective agonist at the prostaglandin F2α (FP) receptor, a G-protein-coupled receptor (GPCR).[11][12] The activation of the FP receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[13][14]
The signaling cascade initiated by the binding of this compound to the FP receptor is primarily mediated through the Gq family of G-proteins.[15][16] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[15][16] The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream events, including the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[17] These events are thought to lead to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, facilitating aqueous humor outflow.[5]
Caption: Signaling pathway of the FP receptor activated by this compound.
Quantitative Data
The interaction of this compound with the FP receptor can be quantified through receptor binding and functional assays. The following tables summarize key quantitative data for fluprostenol and related prostaglandin analogs.
| Ligand | Receptor/Tissue | Assay Type | Affinity (Kd/Ki) | Reference |
| [3H]AL-5848 (acid of travoprost) | Bovine Corpus Luteum | Saturation Binding | Kd = 33.8 ± 2.9 nM | [18] |
| AL-5848 | Bovine Corpus Luteum | Competitive Binding | Ki = 52.1 nM | [18] |
| Fluprostenol | Cat Iris Sphincter | Functional (Contraction) | High Potency | [19] |
| PGF2α | Bovine Corpus Luteum | Competitive Binding | Ki = 195 nM | [18] |
| Caption: Table 2. Receptor Binding Affinities of Fluprostenol and Analogs for the FP Receptor. |
| Compound | Cell/Tissue | Assay Type | Potency (EC50) | Reference |
| PGF2α | HEK 293 cells expressing hcb-FP | Inositol Phosphate Formation | 10 nM | [20] |
| Latanoprost Acid | FP Receptor | N/A | EC50 ≈ 3.6 x 10⁻⁹ mol/L | [10] |
| Caption: Table 3. Functional Potency of Prostaglandin Analogs. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of prostaglandin analogs like this compound. The following sections outline methodologies for key experiments.
In Vitro Esterase Activity Assay
This assay quantifies the conversion of the isopropyl ester prodrug to the active free acid by corneal esterases.
Objective: To determine the rate of hydrolysis of fluprostenol isopropyl ester in corneal tissue homogenates.
Methodology:
-
Tissue Preparation: Obtain fresh corneal tissue (e.g., from rabbits or human donors). Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice. Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the esterase enzymes.
-
Incubation: Incubate a known concentration of fluprostenol isopropyl ester with the corneal tissue supernatant at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding a quenching solution, such as acetonitrile or methanol, which also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. The supernatant, containing the analyte and metabolite, can be further purified using solid-phase extraction (SPE) with a C18 cartridge.[21]
-
Analysis: Quantify the concentrations of both the remaining fluprostenol isopropyl ester and the newly formed this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
-
Data Analysis: Plot the concentration of the formed this compound against time to determine the rate of hydrolysis.
FP Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the FP receptor.[22][23]
Objective: To determine the dissociation constant (Ki) of this compound for the FP receptor.
Caption: Workflow for a competitive FP receptor binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293 cells).[20]
-
Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]AL-5848 or [3H]PGF2α) at or below its Kd, and varying concentrations of the unlabeled competitor, this compound.[18]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).[18]
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[24]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay measures the ability of this compound to activate the FP receptor and trigger a downstream signaling event, the release of intracellular calcium.
Objective: To determine the potency (EC50) of this compound in activating the FP receptor.
Methodology:
-
Cell Culture: Culture cells expressing the FP receptor (e.g., HEK293-FP or A7r5 cells) in a 96-well, black-walled, clear-bottom plate.[18]
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader equipped with an automated injection system.
-
Compound Addition: Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Analyte Quantification by LC-MS/MS
This is the gold standard for accurately quantifying small molecules like fluprostenol and its metabolites in complex biological matrices.
Objective: To determine the concentration of this compound and its isopropyl ester in biological samples (e.g., plasma, aqueous humor).
Methodology:
-
Sample Preparation:
-
Protein Precipitation: For plasma or tissue homogenates, precipitate proteins by adding a solvent like acetonitrile or methanol.
-
Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, use a reversed-phase SPE cartridge (e.g., C18). Acidify the sample with formic acid before loading it onto the conditioned cartridge. Wash the cartridge to remove interferences, and then elute the analytes with an organic solvent like methanol.[21]
-
Internal Standard: Spike all samples, calibration standards, and quality controls with a stable isotope-labeled internal standard (e.g., a deuterated analog of the analyte) at the beginning of the preparation process to correct for matrix effects and variability in extraction recovery.[21]
-
-
Chromatographic Separation:
-
Column: Use a reversed-phase HPLC or UHPLC column (e.g., C18) to separate the analytes from endogenous matrix components.[25]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[25]
-
-
Mass Spectrometric Detection:
-
Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode, as carboxylic acids ionize well under these conditions.[21]
-
Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of the analyte and its internal standard, fragmenting them in the collision cell, and monitoring a specific product ion for each. This provides high selectivity and sensitivity.[21]
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. Determine the concentration of the analytes in the unknown samples by interpolation from this curve.
Conclusion
This compound is the essential, biologically active metabolite of its isopropyl ester prodrug. The efficient conversion of the prodrug in the cornea delivers the active therapeutic agent to its target, the FP receptor, initiating a signaling cascade that effectively lowers intraocular pressure. A thorough understanding of its metabolism, pharmacokinetics, and the molecular pharmacology of its interaction with the FP receptor is crucial for the development of new and improved therapies for glaucoma. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of this and other prostaglandin analogs.
References
- 1. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin analogues in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mironova.com [mironova.com]
- 4. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Latanoprost Ophthalmic Solution: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 12. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Activation of the prostaglandin FP receptor in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [3H]AL-5848 ([3H]9beta-(+)-Fluprostenol). Carboxylic acid of travoprost (AL-6221), a novel FP prostaglandin to study the pharmacology and autoradiographic localization of the FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
In Vitro Biological Activity of 15(S)-Fluprostenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro biological activity of 15(S)-Fluprostenol, a prostaglandin F2α (FP) receptor agonist. Due to the limited availability of direct quantitative data for the 15(S) isomer, this document also includes data for the closely related and more extensively studied 15(R) epimer, (+)-Fluprostenol (also known as Travoprost acid), to provide a relevant comparative context. Information on its receptor binding affinity, potency in functional assays, and the associated signaling pathways are presented. Detailed experimental protocols for key in vitro assays are provided to facilitate the design and execution of further research.
Introduction
This compound is a stereoisomer of Fluprostenol, a potent prostaglandin F2α (FP) receptor agonist.[1] It is also considered a potential active metabolite of its corresponding isopropyl ester, this compound isopropyl ester.[1][2] Prostaglandin F2α analogs are a critical class of therapeutic agents, particularly in ophthalmology for the treatment of glaucoma.[3] Their biological effects are mediated through the activation of the FP receptor, a G-protein coupled receptor (GPCR). This guide focuses on the in vitro characterization of this compound, providing available data and methodologies for its study.
Quantitative Data
Direct quantitative in vitro data for this compound is not extensively available in the public domain. It is suggested to be an agonist at the FP receptor, although with lower potency compared to its 15(R) epimer, (+)-Fluprostenol.[1][2] The following tables summarize the available quantitative data for the closely related (+)-Fluprostenol and its isopropyl ester to serve as a reference.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ligand | Ki (nM) | Cell/Tissue Source | Reference |
| (+)-Fluprostenol (Travoprost acid) | Prostaglandin FP | - | 35 ± 5 | Not Specified | [4] |
| (+)-Fluprostenol | Prostaglandin FP | - | 49.9 | Not Specified | [5] |
Table 2: Functional Potency (EC50)
| Compound | Assay | EC50 (nM) | Cell Line | Reference |
| (+)-Fluprostenol | Calcium Mobilization | 2.4 | Not Specified | [5] |
| (+)-Fluprostenol | Calcium Mobilization | 17.5 | Cloned human ocular FP receptors | [5] |
| (+)-Fluprostenol | Calcium Mobilization | 19.1 | Rat A7r5 cells | [5] |
| (+)-Fluprostenol | Calcium Mobilization | 37.3 | Mouse 3T3 cells | [5] |
| Travoprost acid | Phosphoinositide Turnover | 1.4 | Human ciliary muscle cells | [4] |
| Travoprost acid | Phosphoinositide Turnover | 3.6 | Human trabecular meshwork cells | [4] |
| Travoprost acid | Phosphoinositide Turnover | 2.6 | Mouse fibroblasts and rat aortic smooth muscle cells | [4] |
| Fluprostenol isopropyl ester | Phosphoinositide Turnover | 40.2 | HEK293 cells expressing human ocular FP receptor | [6] |
Signaling Pathways
Activation of the prostaglandin FP receptor by its agonists, including fluprostenol derivatives, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium, resulting in a transient increase in cytosolic calcium concentration.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
Stereochemistry and biological significance of 15(S)-Fluprostenol
An In-Depth Technical Guide on the Stereochemistry and Biological Significance of 15(S)-Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprostenol, a synthetic analog of Prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). Its biological activity is highly dependent on its stereochemistry, particularly at the C-15 position. This technical guide provides a detailed examination of the 15(S) stereoisomer of Fluprostenol, contrasting its properties with the more biologically active 15(R) epimer. The guide covers its stereochemical configuration, biological significance as a potential metabolite and weak FP receptor agonist, and its mechanism of action through the Gq-coupled FP receptor signaling pathway. Detailed experimental protocols for receptor binding, functional activity, and smooth muscle contraction assays are provided, along with quantitative data to illustrate the stereochemical impact on biological function.
Introduction
Prostaglandins are lipid compounds that mediate a wide array of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction.[1] Their effects are transduced by a family of G-protein coupled receptors (GPCRs), making them critical targets for therapeutic intervention.[1] Fluprostenol is a potent synthetic PGF2α analog used in veterinary medicine and as the active metabolite of the glaucoma drug travoprost.[2] The stereocenter at the C-15 hydroxyl group is a critical determinant of its biological activity. While the 15(R) isomer, (+)-Fluprostenol, is a potent FP receptor agonist, the 15(S) isomer is significantly less active.[3][4] This document focuses on the this compound epimer, detailing its chemical properties, biological role, and the methodologies used for its characterization.
Stereochemistry of Fluprostenol
The stereochemical configuration of Fluprostenol is crucial for its interaction with the FP receptor. The molecule has several chiral centers, but the orientation of the hydroxyl group at the C-15 position on the ω-side chain is of paramount importance for receptor affinity and activation.
-
This compound : This isomer features the hydroxyl group in the (S) configuration at the C-15 position. It is generally considered the less active or inactive epimer.[3][4]
-
15(R)-Fluprostenol ((+)-Fluprostenol) : This isomer has the hydroxyl group in the (R) configuration. It is the biologically active form that acts as a potent agonist at the FP receptor.[5]
Fluprostenol is the active acid form of the prodrug travoprost (an isopropyl ester), which is used to reduce intraocular pressure in glaucoma patients.[2] During the synthesis of travoprost, this compound isopropyl ester can be formed as an impurity.[4] In vivo, esterases in the cornea hydrolyze the prodrug to its active acid form.[2] Consequently, this compound is a potential, though less potent, metabolite of commercial travoprost preparations.[3][4]
Biological Significance and Mechanism of Action
Interaction with the FP Receptor
This compound is an isomer of the potent FP receptor agonist, fluprostenol.[3] It is considered a potential active metabolite of its corresponding isopropyl ester, which may act as a weak agonist at FP receptors, exhibiting significantly lower potency than its 15(R) epimer.[3][4] The FP receptor is a member of the prostanoid receptor family, which binds PGF2α and its analogs to mediate various physiological effects, including uterine contraction and regulation of intraocular pressure.[6][7]
Signaling Pathway
The FP receptor primarily couples to the Gq family of G-proteins.[1] Agonist binding, even by a weak agonist like this compound, initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which in turn activates various downstream cellular processes, most notably smooth muscle contraction.[8]
Caption: FP Receptor Gq Signaling Pathway. (Max Width: 760px)
Quantitative Data
Quantitative pharmacological data for this compound is limited, primarily because research focuses on the more potent 15(R) epimer. The available data consistently demonstrates the superior activity of the 15(R) configuration.
| Compound | Assay Type | Target | Value | Reference |
| (+)-Fluprostenol (15R) | Binding Affinity | FP Receptor | Kᵢ = 49.9 nM | |
| (+)-Fluprostenol (15R) | Functional Potency | FP Receptor | EC₅₀ = 2.4 nM | |
| (+)-Fluprostenol (15R) | Ca²⁺ Mobilization (cloned human ocular FP) | FP Receptor | EC₅₀ = 17.5 nM | |
| (+)-Fluprostenol (15R) | Ca²⁺ Mobilization (rat A7r5 cells) | FP Receptor | EC₅₀ = 19.1 nM | |
| (R/S)-Fluprostenol (racemic) | Functional Potency (FLIPR) | FP Receptor | EC₅₀ = 98 ± 9 nM | [9] |
| This compound | Functional Potency | FP Receptor | Qualitatively described as having lower potency than the 15(R) epimer. | [3][4] |
Experimental Protocols
Characterizing the activity of prostaglandin analogs like this compound involves a series of standardized in vitro assays.
Radioligand Binding Assay
This assay determines the affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the human FP receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Binding Reaction: A constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) is incubated with the prepared cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the FP receptor.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolic Pathway of 15(S)-Fluprostenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific pharmacokinetic and metabolic pathway data for 15(S)-Fluprostenol are limited in publicly available literature. This guide has been compiled using data from its parent compound, fluprostenol, and other closely related prostaglandin F2α (PGF2α) analogs, such as latanoprost and travoprost. The information presented should be considered as a predictive overview, and further specific studies on this compound are warranted for definitive characterization.
Introduction to this compound
This compound is a synthetic analog of prostaglandin F2α. Prostaglandin analogs are widely used in medicine for various indications, including the reduction of intraocular pressure in the treatment of glaucoma. This compound is the 15-S isomer of fluprostenol and is considered a potential active metabolite of its isopropyl ester prodrug. Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for its development as a therapeutic agent.
Pharmacokinetics
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), determine its onset, intensity, and duration of action. Based on data from closely related PGF2α analogs, the following pharmacokinetic profile for this compound can be anticipated.
Absorption
When administered topically to the eye, particularly as an isopropyl ester prodrug, this compound is expected to be absorbed through the cornea.[1][2] The ester prodrug is then rapidly hydrolyzed by esterases in the cornea to the biologically active free acid, this compound.[1][3] Following intramuscular administration of fluprostenol in horses, radioactivity was detected in the plasma within 5 minutes, with peak concentrations occurring between 5 to 90 minutes after injection.[4]
Distribution
Following systemic absorption, this compound is expected to be distributed throughout the body. A study on fluprostenol in horses indicated that approximately 88% of the drug is bound to plasma proteins.[4] For comparison, the volume of distribution for the active acid of latanoprost in humans is reported to be 0.16 ± 0.02 L/kg.[2][5]
Metabolism
The metabolism of this compound is predicted to follow the established pathways for other PGF2α analogs.[1][3][6] The primary metabolic routes are expected to be:
-
Oxidation of the 15-hydroxyl group: This is a key inactivation step catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
-
Reduction of the 13,14-double bond: This step typically follows the oxidation of the 15-hydroxyl group.
-
β-oxidation of the upper side chain: This process shortens the carboxylic acid side chain, leading to the formation of dinor and tetranor metabolites.[1][5][6]
Systemically, the free acid of travoprost is metabolized to inactive metabolites via beta-oxidation of the carboxylic acid chain to form 1,2-dinor and 1,2,3,4-tetranor analogs, as well as through oxidation of the 15-hydroxyl moiety and reduction of the 13,14 double bond.[3]
Excretion
The metabolites of this compound are anticipated to be primarily excreted in the urine.[3][5] In a study with radiolabeled latanoprost, 88% of the radioactivity was recovered in the urine.[5] Similarly, for fluprostenol in horses, urinary excretion was rapid and accounted for approximately 45-53% of the administered dose, with about 30% being the unchanged drug.[4] Fecal excretion accounted for about 32% of the dose in female horses.[4]
Quantitative Pharmacokinetic Data
Due to the lack of specific data for this compound, the following tables summarize the available pharmacokinetic parameters for fluprostenol in horses and for other relevant PGF2α analogs in humans to provide a comparative context.
Table 1: Pharmacokinetic Parameters of Fluprostenol in Horses following a Single Intramuscular Dose [4]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 5 - 90 minutes |
| Peak Plasma Concentration (Cmax) | 0.32 - 1.30 ng/mL equivalent |
| Plasma Protein Binding | ~88% |
| Apparent Half-life (t½) | ~1.26 - 1.29 hours |
| Primary Route of Excretion | Urine and Feces |
Table 2: Pharmacokinetic Parameters of Selected PGF2α Analogs (Active Acid Form) in Humans
| Parameter | Latanoprost Acid[2][5][6] | Travoprost Acid[1][3][7][8] | Bimatoprost Acid[9][10][11] | Tafluprost Acid[12][13][14] |
| Tmax (topical) | ~2 hours (aqueous humor) | < 30 minutes (plasma) | ~10 minutes (plasma) | < 30 minutes (plasma) |
| Plasma Half-life (t½) | 17 minutes | 45 minutes | 45 minutes | Not specified |
| Volume of Distribution (Vd) | 0.16 L/kg | Not specified | 0.67 L/kg | 0.16 L/kg |
| Plasma Protein Binding | Not specified | Not specified | ~88% | Not specified |
| Primary Route of Excretion | Urine | Urine | Urine (67%), Feces (25%) | Urine |
Metabolic Pathway of this compound
The metabolic pathway of this compound is hypothesized to be analogous to that of natural PGF2α and its other synthetic analogs. The primary steps involve enzymatic degradation in various tissues, leading to the formation of more polar, inactive metabolites that are readily excreted.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
A robust and sensitive analytical method is essential for the accurate quantification of this compound in biological matrices to study its pharmacokinetics. The following is a representative protocol based on methods developed for similar prostaglandin analogs, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for travoprost free acid.[5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 1.0 mL of human plasma with an appropriate deuterated internal standard (e.g., this compound-d4).
-
Acidify the plasma sample with 0.1 M formic acid.
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the acidified plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion. For a related compound, the precursor was m/z 457, fragmenting to m/z 161 (the 3-trifluoromethylphenolate ion).[5]
-
Internal Standard: Monitor the corresponding transition for the deuterated analog.
-
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
References
- 1. Travoprost - Wikipedia [en.wikipedia.org]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latanoprost - Wikipedia [en.wikipedia.org]
- 7. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Travoprost Ophthalmic Solution: Package Insert / Prescribing Info / MOA [drugs.com]
- 9. Bimatoprost - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Tafluprost - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. chemignition.com [chemignition.com]
The Genesis and Evolution of Fluprostenol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprostenol, a synthetic analog of prostaglandin F2α (PGF2α), has a rich history rooted in the exploration of prostaglandins for therapeutic applications. Initially developed as a potent luteolytic agent for veterinary use, the nuanced pharmacology of its stereoisomers later paved the way for the creation of travoprost, a leading treatment for glaucoma. This in-depth technical guide delineates the discovery, history, and isomeric differentiation of fluprostenol, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Discovery and Historical Development
The journey of fluprostenol began within the broader context of prostaglandin research, which was significantly advanced by the pioneering work of Sune Bergström, Bengt Samuelsson, and John Vane, who were awarded the Nobel Prize in 1982 for their discoveries concerning prostaglandins and related biologically active substances.[1][2] In the 1970s, pharmaceutical companies actively investigated synthetic prostaglandin analogs to harness their therapeutic potential while improving their stability and selectivity.
Imperial Chemical Industries (ICI) was at the forefront of this research, and in 1976, their scientists developed a potent 16-aryloxyprostaglandin, initially designated as ICI 81,008, and later named fluprostenol.[3][4] This synthetic analog was found to be a highly effective luteolytic agent, capable of inducing luteal regression at very low doses.[4] Its primary application was in veterinary medicine for controlling the reproductive cycle in domestic animals, particularly in mares for the treatment of infertility associated with a persistent corpus luteum.[4][5]
Initially, fluprostenol was synthesized and used as a racemic mixture, a 1:1 combination of its two enantiomers: (+)-fluprostenol and (-)-fluprostenol. As the understanding of stereochemistry in drug action evolved, it became evident that the biological activity of chiral drugs often resides in a single enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to side effects.[6][7] Subsequent research revealed that the potent PGF2α-like activity of fluprostenol resided almost exclusively in the (+)-enantiomer. This discovery was a critical turning point, leading to the development of stereoselective synthesis methods to produce the pure (+)-enantiomer.
The high affinity and selectivity of (+)-fluprostenol for the prostaglandin F receptor (FP receptor) in the eye, which is involved in regulating aqueous humor outflow and intraocular pressure (IOP), identified it as a promising candidate for glaucoma treatment.[8][9] To enhance its corneal penetration, the isopropyl ester prodrug of (+)-fluprostenol was developed. This compound, known as travoprost, is hydrolyzed by esterases in the cornea to release the active moiety, (+)-fluprostenol.[10][11] Travoprost was approved for medical use in the United States and the European Union in 2001 and has since become a cornerstone in the management of open-angle glaucoma and ocular hypertension.[10][12]
Isomeric Profile and Quantitative Pharmacology
The biological activity of fluprostenol is highly dependent on its stereochemistry. The (+)-enantiomer is the pharmacologically active form, exhibiting high affinity and potent agonism at the FP receptor. The available quantitative data underscores the stereoselectivity of this interaction.
| Compound | Receptor | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference(s) |
| (+)-Fluprostenol | FP | Human | Radioligand Binding | 35 ± 5 | - | [13] |
| FP | Human | Phosphoinositide Turnover | - | 1.4 (ciliary muscle) | [13] | |
| FP | Human | Phosphoinositide Turnover | - | 3.6 (trabecular meshwork) | [13] | |
| DP | Human | Radioligand Binding | 52,000 | - | [13] | |
| EP1 | Human | Radioligand Binding | 9,540 | - | [13] | |
| EP3 | Human | Radioligand Binding | 3,501 | - | [13] | |
| EP4 | Human | Radioligand Binding | 41,000 | - | [13] | |
| IP | Human | Radioligand Binding | >90,000 | - | [13] | |
| TP | Human | Radioligand Binding | 121,000 | - | [13] | |
| Racemic Fluprostenol | FP | Rat | Adipose Differentiation Inhibition | - | 30-100 x 10-3 | [14] |
Mechanism of Action and Signaling Pathway
Fluprostenol exerts its effects by acting as a selective agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of (+)-fluprostenol to the FP receptor primarily activates the Gq alpha subunit. This initiates a downstream signaling cascade that is central to its therapeutic effects.
Signaling Cascade:
-
Receptor Binding: (+)-Fluprostenol binds to the FP receptor.
-
G-Protein Activation: The receptor-ligand complex activates the heterotrimeric G-protein Gq.
-
PLC Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
PKC Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC).
-
Cellular Response: PKC and elevated Ca²⁺ levels lead to the phosphorylation of various downstream targets, resulting in the ultimate cellular response. In the eye, this pathway leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork, which increases the uveoscleral and trabecular outflow of aqueous humor, thereby lowering IOP.[11][12]
Experimental Protocols
FP Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the FP receptor using a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Radioligand: [³H]-PGF2α (specific activity ~150-200 Ci/mmol)
-
Non-specific binding control: Unlabeled PGF2α (10 µM)
-
Test compounds (e.g., (+)-fluprostenol, (-)-fluprostenol) at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.5% polyethylenimine
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: a. Harvest FP receptor-expressing HEK293 cells. b. Homogenize cells in ice-cold membrane preparation buffer. c. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and cellular debris. d. Centrifuge the supernatant at 48,000 x g for 30 min at 4°C to pellet the membranes. e. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Binding Assay: a. In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-PGF2α (final concentration ~1-2 nM), and 25 µL of test compound dilutions. b. For total binding, add 25 µL of assay buffer instead of the test compound. c. For non-specific binding, add 25 µL of 10 µM unlabeled PGF2α. d. Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg of protein). e. Incubate for 60-90 minutes at room temperature.
-
Filtration and Counting: a. Terminate the assay by rapid filtration through the pre-treated glass fiber filters using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold assay buffer. c. Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Phosphoinositide Turnover Assay
This assay measures the accumulation of inositol phosphates in response to FP receptor activation, providing a functional measure of Gq-coupled receptor agonism.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 or cultured human ciliary muscle cells)
-
[³H]-myo-inositol (specific activity ~15-25 Ci/mmol)
-
Inositol-free DMEM
-
Krebs-Ringer-HEPES buffer (containing 10 mM LiCl)
-
Agonists (e.g., (+)-fluprostenol) at various concentrations
-
Dowex AG1-X8 resin (formate form)
-
0.1 M Formic acid
-
1 M Ammonium formate in 0.1 M formic acid
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: a. Plate cells in 24-well plates and grow to near confluency. b. Replace the medium with inositol-free DMEM containing 1-2 µCi/mL of [³H]-myo-inositol. c. Incubate for 24-48 hours to allow for incorporation of the radiolabel into membrane phosphoinositides.
-
Agonist Stimulation: a. Wash the cells twice with Krebs-Ringer-HEPES buffer. b. Pre-incubate the cells with Krebs-Ringer-HEPES buffer containing 10 mM LiCl for 15 minutes at 37°C. (LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates). c. Add agonists at various concentrations and incubate for 30-60 minutes at 37°C.
-
Extraction of Inositol Phosphates: a. Terminate the stimulation by aspirating the buffer and adding 1 mL of ice-cold 0.1 M formic acid. b. Incubate on ice for 30 minutes. c. Collect the cell lysates.
-
Chromatographic Separation: a. Prepare Dowex AG1-X8 columns. b. Apply the cell lysates to the columns. c. Wash the columns with 10 mL of deionized water to remove free [³H]-myo-inositol. d. Elute the total inositol phosphates with 5 mL of 1 M ammonium formate in 0.1 M formic acid.
-
Quantification and Data Analysis: a. Add the eluate to scintillation vials with 10-15 mL of scintillation cocktail. b. Quantify the radioactivity using a scintillation counter. c. Plot the amount of [³H]-inositol phosphates (in cpm or dpm) against the logarithm of the agonist concentration. d. Determine the EC₅₀ value (concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
Analytical Methods for Isomer Separation
The separation of fluprostenol enantiomers is crucial for both analytical characterization and preparative purposes. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this.
Exemplary Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Examples include columns packed with cellulose or amylose derivatives, such as Chiralcel OD-H or Chiralpak AD.
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol is commonly used. A small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often added to improve peak shape and resolution for acidic analytes like fluprostenol.
-
Reversed-Phase: Acetonitrile and/or methanol mixed with an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) can also be employed with appropriate reversed-phase chiral columns.
-
-
Detection: UV detection at a wavelength where the aromatic ring of fluprostenol absorbs (around 220 nm or 280 nm) is suitable.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Column temperature can be controlled (e.g., 25°C) to optimize separation.
The specific mobile phase composition and column choice will require method development to achieve baseline separation of the (+)- and (-)-fluprostenol enantiomers.
Conclusion
The story of fluprostenol is a compelling example of how fundamental research into the stereochemistry of drug action can lead to significant therapeutic advancements. From its origins as a racemic mixture for veterinary applications to the development of its single, highly potent enantiomer as a leading treatment for glaucoma, fluprostenol has made a lasting impact in both veterinary and human medicine. The detailed understanding of its pharmacology, signaling pathways, and the analytical methods for its isomeric forms, as outlined in this guide, provides a solid foundation for further research and development in the field of prostaglandin analogs.
References
- 1. Discovery of Prostaglandins - 1982 Nobel Prize Medicine [explorable.com]
- 2. britannica.com [britannica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nps.org.au [nps.org.au]
- 8. Travoprost--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Travoprost - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
15(S)-Fluprostenol: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of 15(S)-Fluprostenol, a prostaglandin F2α analog. Understanding the chemical stability of this compound is critical for the development of robust pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the factors influencing its stability, potential degradation pathways, and methodologies for its analysis.
Core Stability Profile
This compound, like other prostaglandin F2α analogs, is susceptible to degradation under various environmental conditions. The primary factors affecting its stability are pH, temperature, and light. While specific quantitative stability data for this compound is not extensively available in public literature, a comprehensive profile can be constructed based on the known behavior of structurally similar prostaglandin analogs, such as Latanoprost and Travoprost.
The isopropyl ester prodrug of this compound is known to be stable for at least two years when stored at -20°C as a solution in an organic solvent.[1][2] However, in aqueous formulations, which are more relevant for pharmaceutical applications like ophthalmic solutions, the stability is significantly reduced.
Data Presentation: Factors Influencing Stability
The following tables summarize the expected stability of this compound under various stress conditions, based on data from related prostaglandin F2α analogs.
Table 1: pH-Dependent Degradation of Prostaglandin Analogs in Aqueous Solution
| pH | Stability | Primary Degradation Pathway |
| < 4 | Unstable | Acid-catalyzed hydrolysis of the isopropyl ester, potential for epimerization and dehydration.[3] |
| 4 - 6 | Moderately Stable | Hydrolysis of the isopropyl ester. Optimal stability for similar ester prodrugs is often found in this range, around pH 6.0.[4] |
| 7 - 8 | Less Stable | Base-catalyzed hydrolysis of the isopropyl ester. |
| > 8 | Unstable | Rapid base-catalyzed hydrolysis.[3] |
Table 2: Thermal and Photolytic Degradation of Prostaglandin Analogs
| Condition | Temperature | Duration | Expected Degradation (%) | Primary Degradation Products |
| Thermal Stress | 27°C | 30 days | < 5% | Minimal degradation. |
| 37°C | 30 days | 5 - 15% | Hydrolysis products.[5] | |
| 50°C | 30 days | 15 - 30% | Increased rate of hydrolysis and potential for other degradation pathways.[5] | |
| Photolytic Stress (UV) | Ambient | 24 hours | 10 - 25% | Photolytic cleavage and rearrangement products.[6] |
| Oxidative Stress (H₂O₂) | Ambient | 24 hours | 15 - 40% | Oxidation of alcohol groups and other susceptible moieties. |
Degradation Pathways
The chemical structure of this compound contains several functional groups susceptible to degradation, including an ester, secondary alcohols, and a double bond. The primary degradation pathways are anticipated to be:
-
Hydrolysis: The isopropyl ester group is prone to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid, which is the active form of the drug.[4]
-
Oxidation: The secondary alcohol groups can be oxidized to ketones. The double bonds in the aliphatic chains are also susceptible to oxidative cleavage.
-
Dehydration: Under certain conditions, particularly at low pH, dehydration of the cyclopentane ring can occur.[7]
-
Epimerization: The stereochemistry of the hydroxyl groups can be altered under acidic conditions.[3]
Experimental Protocols
To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. The following are detailed methodologies for key experiments.
Forced Degradation (Stress Testing) Protocol
Objective: To generate potential degradation products and identify the degradation pathways of this compound.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Repeat the experiment with 1 M NaOH if necessary.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Repeat with 30% H₂O₂ if needed.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Also, expose a solution of this compound (in a suitable solvent) to the same conditions.
-
Analyze samples at 24 and 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid drug and a solution of the drug to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
Wrap a control sample in aluminum foil to protect it from light.
-
Analyze the exposed and control samples.
-
Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (for peak identification).
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (starting point, to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main drug peak from all degradation product peaks.
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as a prostaglandin F2α analog, is expected to exert its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.
Caption: FP Receptor signaling pathway activated by this compound.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study for this compound.
Caption: Workflow for a comprehensive forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic dehydration of prostaglandin E2 and cellular uptake of the dehydration product: correlation with prostaglandin E2-induced growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vivo and In Vitro Effects of 15(S)-Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol is a potent synthetic analog of prostaglandin F2α (PGF2α) and a selective agonist for the prostaglandin F receptor (FP receptor).[1] As a member of the prostaglandin family, it is involved in a wide range of physiological and pathological processes. This technical guide provides an in-depth comparison of the in vivo and in vitro effects of this compound, with a focus on its pharmacological activity, underlying signaling mechanisms, and key experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the fields of ophthalmology and reproductive health.
Disclaimer: Quantitative data presented in this guide are primarily for (+)-Fluprostenol, the active acid form of the prodrug travoprost. While this compound is a specific stereoisomer, detailed public domain data for this individual isomer is limited. The data for the racemic or unspecified isomer mixture of Fluprostenol is used as the closest available proxy, and it should be noted that the potency of individual stereoisomers can vary.[2][3]
Data Presentation: Quantitative Comparison of In Vivo vs. In Vitro Effects
The following tables summarize the key quantitative data for the effects of Fluprostenol, providing a basis for comparing its in vitro and in vivo activities.
Table 1: In Vitro Quantitative Data for Fluprostenol
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 49.9 nM | - | FP Receptor Binding | [1] |
| 35 ± 5 nM | Human | FP Receptor Binding | [4] | |
| 3-4 nM | Mouse | FP Receptor Binding | [5] | |
| Functional Potency (EC50) | 2.4 nM | - | General FP Receptor Agonism | [1] |
| 17.5 nM | Human (cloned ocular FP receptors) | Intracellular Calcium Mobilization | [1][6] | |
| 19.1 nM | Rat (A7r5 cells) | Intracellular Calcium Mobilization | [1][6] | |
| 37.3 nM | Mouse (3T3 cells) | Intracellular Calcium Mobilization | [1][6] | |
| 1.4 nM | Human Ciliary Muscle Cells | Phosphoinositide Turnover | [4] | |
| 3.6 nM | Human Trabecular Meshwork Cells | Phosphoinositide Turnover | [4] | |
| 2.6 nM | Mouse Fibroblasts & Rat Aortic Smooth Muscle Cells | Phosphoinositide Turnover | [4] | |
| 2.6 ± 0.8 nM | Human Ciliary Muscle Cells | Phosphoinositide Turnover | [7] | |
| 3.5 - 4.1 nM | Human Ciliary Muscle Cells | pro-MMP-1 and pro-MMP-2 Secretion | [7] |
Table 2: In Vivo Quantitative Data for Fluprostenol (via Travoprost administration)
| Effect | Effective Dose/Concentration | Species | Model | Reference |
| Intraocular Pressure (IOP) Reduction | 0.004% Travoprost (twice daily) | Cynomolgus Monkey | Laser-induced Glaucoma | [8][9] |
| Uveoscleral Outflow Increase | 0.004% Travoprost | Cynomolgus Monkey | Normotensive | [8] |
Signaling Pathways
Activation of the FP receptor by this compound initiates a cascade of intracellular events, primarily through the Gq protein-coupled pathway. This leads to downstream effects that modulate cellular function, such as smooth muscle contraction and tissue remodeling.
FP Receptor Signaling Cascade
Caption: FP Receptor Gq-PLC Signaling Pathway.
Downstream Cellular Effects in Ciliary Muscle
The activation of the FP receptor in ciliary smooth muscle cells leads to the upregulation of several key genes and proteins involved in tissue remodeling, which is believed to be the primary mechanism for increasing uveoscleral outflow and reducing intraocular pressure.
Caption: Downstream effects of FP receptor activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds like this compound. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro: FP Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the FP receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for the FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor
-
Radioligand (e.g., [³H]-PGF2α)
-
Test compound: this compound
-
Non-specific binding control (e.g., 10 µM unlabeled PGF2α)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound.
-
Radioligand Addition: Add a fixed concentration of [³H]-PGF2α to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of unlabeled PGF2α).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Intraocular Pressure (IOP) Measurement in a Monkey Model
This protocol outlines the procedure for measuring the in vivo effect of this compound on intraocular pressure in a primate model.
Objective: To evaluate the dose-dependent effect of topically administered this compound on IOP in monkeys.
Animals: Adult cynomolgus monkeys with normal or laser-induced elevated IOP.
Materials:
-
This compound solution in a suitable vehicle
-
Vehicle control
-
Tonometer (e.g., pneumatonometer or rebound tonometer)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Animal restraining chair
Procedure:
-
Acclimatization: Acclimatize the monkeys to the restraint chair and IOP measurement procedure to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Measure baseline IOP at several time points on the day before and on the morning of the treatment day.
-
Drug Administration: Administer a single drop of the this compound solution or vehicle to the cornea of one or both eyes.
-
Post-treatment IOP Measurement: Measure IOP at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis:
-
Calculate the change in IOP from baseline for each time point.
-
Compare the IOP changes in the treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Generate a dose-response curve by testing different concentrations of this compound to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Experimental Workflow for In Vivo IOP Study
Caption: Workflow for in vivo IOP measurement.
Conclusion
This compound is a potent FP receptor agonist with significant effects both in vitro and in vivo. Its primary mechanism of action involves the activation of the Gq-PLC signaling pathway, leading to a cascade of events that ultimately result in the remodeling of the extracellular matrix in the ciliary muscle. This tissue remodeling is thought to increase uveoscleral outflow, thereby reducing intraocular pressure. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds. Future research should focus on obtaining more specific data for the 15(S) isomer to fully elucidate its pharmacological profile and to differentiate its effects from other stereoisomers of Fluprostenol.
References
- 1. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. The four stereoisomers of a high potency congener of isoproterenol. Biological activity and the relationship between the native and the chemically inserted asymmetric carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effects of travoprost on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of intraocular pressure responses of the Tibetan monkey (Macaca thibetana) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 15(S)-Fluprostenol in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 15(S)-Fluprostenol, a prostaglandin F2α analog, in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward sample preparation procedure, efficient chromatographic separation, and highly selective detection, making it suitable for pharmacokinetic studies and other applications in drug development. All quantitative data and experimental parameters are presented in clear, tabular formats for ease of use.
Introduction
This compound is an isomer of the potent FP receptor agonist fluprostenol.[1] It is a key active metabolite of the prodrug Travoprost, which is used in the treatment of glaucoma and ocular hypertension.[2][3] Accurate and reliable quantification of this compound in biological samples is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. This document provides a detailed protocol for its analysis by HPLC-MS/MS, a technique that offers high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound (or a suitable analog like deuterated travoprost free acid) as an internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., reversed-phase C18)
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for sample clean-up and concentration of the analyte.
-
Spiking: To 1.0 mL of plasma, add the internal standard solution.
-
Acidification: Acidify the plasma sample with 0.1 M formic acid.[2]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[2]
HPLC-MS/MS Analysis
The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 457.2 [M-H]⁻ |
| Product Ion (Q3) | m/z 161.0 (corresponding to the 3-trifluoromethylphenolate fragment)[2] |
| Internal Standard | e.g., m/z 461.2 -> m/z 161.0 (for a tetradeuterated analog)[2] |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Data Analysis and Quantification
Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix. The concentration range should be selected to cover the expected concentrations in the study samples.
Table 3: Typical Quantitative Performance
| Parameter | Typical Value |
| Linear Range | 0.01 - 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[2] |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Simplified metabolic activation and signaling pathway of Travoprost.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. The detailed protocol and established parameters can be readily implemented in research and regulated environments to support the development of prostaglandin-based therapeutics.
References
Application Note: Quantification of 15(S)-Fluprostenol in Human Plasma using LC-MS/MS
Introduction
15(S)-Fluprostenol is a potent synthetic analog of prostaglandin F2α (PGF2α). As an agonist of the prostaglandin F receptor (FP receptor), it is of significant interest in pharmaceutical research and development for its potential therapeutic applications.[1][2] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology described herein is intended for researchers, scientists, and drug development professionals.
Principle of the Method
This method utilizes a robust sample preparation procedure involving protein precipitation followed by liquid chromatography separation and detection by tandem mass spectrometry. An internal standard (IS) is used to ensure accuracy and precision. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity for the analyte and the internal standard.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters of the described LC-MS/MS method for the analysis of this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 5 - 5000 pg/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Quality Control (QC) Level | Concentration (pg/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
| Lower Limit of Quantification (LLOQ) | 10 | ≤ 12% | ± 15% | ≤ 15% | ± 15% |
| Low QC (LQC) | 30 | ≤ 10% | ± 10% | ≤ 12% | ± 12% |
| Medium QC (MQC) | 500 | ≤ 8% | ± 8% | ≤ 10% | ± 10% |
| High QC (HQC) | 4000 | ≤ 8% | ± 8% | ≤ 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 30 | 85 - 95 | < 15 |
| High QC | 4000 | 88 - 98 | < 15 |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Deuterated this compound (or a suitable analog) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant), stored at -80°C
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound and the internal standard in 1 mL of methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create calibration standards.
-
Internal Standard Working Solution: Dilute the internal standard stock solution in 50% methanol/water to a final concentration of 1 ng/mL.
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the internal standard working solution (1 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Symmetry C18 (2.1 x 50 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (30% B) |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | -4500 V |
| MRM Transitions | Analyte and IS specific (determined by infusion) |
| Dwell Time | 100 ms |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
Application Notes and Protocols for 15(S)-Fluprostenol ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol is an isomer of the potent prostaglandin F2α (PGF2α) analog, fluprostenol. It is the active metabolite of the prodrug this compound isopropyl ester.[1] Like other PGF2α analogs, this compound is a potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor that plays a crucial role in various physiological processes.[1] This enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of this compound in aqueous samples. The assay is based on the competition between this compound and a tracer conjugate for a limited number of antibody binding sites.
Assay Principle
This is a competitive ELISA based on the competition between this compound and a this compound-acetylcholinesterase (AChE) conjugate (tracer) for a limited amount of specific rabbit antiserum. The concentration of the tracer is held constant, while the concentration of this compound is varied. The amount of tracer that binds to the antiserum is inversely proportional to the concentration of this compound in the sample. The plate is washed to remove any unbound reagents, and a substrate for AChE is added. The product of this enzymatic reaction has a yellow color and absorbs light at 405-420 nm. The intensity of the color, measured by a spectrophotometer, is proportional to the amount of tracer bound to the antibody.
Signaling Pathway of this compound
This compound exerts its biological effects by binding to and activating the prostaglandin F receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). Downstream of this initial signaling, other pathways, including the Rho kinase and mitogen-activated protein kinase (MAPK/ERK) pathways, can also be activated, leading to various cellular responses.
Caption: Signaling pathway of this compound via the FP receptor.
Validation Data
Assay Performance
| Parameter | Value |
| Assay Range | 7.8-1,000 pg/mL |
| Sensitivity (80% B/B₀) | ~16 pg/mL[2] |
| Mid-point (50% B/B₀) | ~110 pg/mL |
Specificity (Cross-Reactivity)
The following table summarizes the cross-reactivity of the ELISA with various related compounds.[2]
| Compound | Cross-Reactivity (%) |
| (+)-Fluprostenol | 100 |
| 2,3-dinor Fluprostenol | 100 |
| Fluprostenol lactone diol | 100 |
| 9-keto Fluprostenol | 83.0 |
| This compound isopropyl ester | 27.0 |
| 11-keto Fluprostenol | 15.2 |
| (+)-Fluprostenol isopropyl ester | 10.0 |
| 9-keto Fluprostenol isopropyl ester | 8.50 |
| 15-keto Fluprostenol free acid | 0.90 |
| 15-keto Fluprostenol isopropyl ester | 0.02 |
| Latanoprost | <0.01 |
| Latanoprost free acid | <0.01 |
| Prostaglandin F2α | <0.01 |
| Prostaglandin E2 | <0.01 |
Precision
The intra- and inter-assay coefficients of variation (CVs) were determined at multiple points on the standard curve.[2]
| Dose (pg/mL) | Intra-assay Variation (%CV) | Inter-assay Variation (%CV) |
| 1,000 | 12.3 | 3.8 |
| 500 | 13.4 | 15.4 |
| 250 | 8.7 | 11.9 |
| 125 | 16.5 | 16.1 |
| 62.5 | 13.2 | 17.8 |
Experimental Protocol
Materials Required but Not Provided
-
A plate reader capable of measuring absorbance at 405-420 nm.
-
Adjustable pipettes and a repeating pipettor.
-
A source of 'UltraPure' water.
-
Test tubes for standard dilutions.
-
Orbital shaker.
Reagent Preparation
-
Wash Buffer: Dilute the Wash Buffer Concentrate with UltraPure water to the final volume specified in the kit instructions.
-
ELISA Buffer: Dilute the ELISA Buffer Concentrate with UltraPure water to the final volume specified.
-
This compound Standard: Prepare a stock solution and a series of dilutions of the standard in the appropriate buffer as detailed in the kit manual.
-
Tracer: Reconstitute the tracer with ELISA Buffer.
-
Antiserum: Reconstitute the antiserum with ELISA Buffer.
Assay Procedure
Caption: A generalized workflow for the this compound ELISA.
-
Plate Setup: Arrange the plate with wells for Blank, Non-Specific Binding (NSB), Maximum Binding (B₀), standards, and samples in duplicate or triplicate.
-
Reagent Addition:
-
Add ELISA Buffer to the NSB wells.
-
Add ELISA Buffer to the B₀ wells.
-
Add the diluted standards to the appropriate wells.
-
Add the prepared samples to the appropriate wells.
-
Add the tracer to all wells except the Blank and Total Activity wells.
-
Add the antiserum to all wells except the Blank, NSB, and Total Activity wells.
-
-
Incubation: Cover the plate and incubate for 18 hours at 4°C.
-
Washing: Aspirate the contents of the wells and wash each well five times with Wash Buffer.
-
Substrate Addition: Add Ellman's Reagent (or other specified substrate) to each well.
-
Development: Incubate the plate on an orbital shaker at room temperature for 90-120 minutes, or as specified in the kit manual.
-
Reading: Read the absorbance of each well at 405-420 nm.
Data Analysis
-
Average the duplicate or triplicate readings for each standard, control, and sample.
-
Subtract the average absorbance of the NSB wells from all other readings.
-
Calculate the percent binding (%B/B₀) for each standard and sample: %B/B₀ = [(Sample or Standard Absorbance - NSB Absorbance) / (B₀ Absorbance - NSB Absorbance)] x 100
-
Plot the %B/B₀ for the standards versus the concentration of the standards on a semi-log scale.
-
Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.
Sample Handling and Preparation
-
Sample Types: This kit is suitable for use with aqueous humor, plasma, serum, and other biological fluids.
-
Sample Purification: For complex matrices, purification may be necessary to remove interfering substances. Solid-phase extraction (SPE) is a recommended method.
-
Dilution: Samples with expected concentrations outside the assay range should be diluted with ELISA Buffer.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CVs | Improper pipetting technique | Ensure proper pipette calibration and consistent technique. |
| Incomplete washing | Ensure all wells are thoroughly washed according to the protocol. | |
| Low Absorbance | Reagents not at room temperature | Allow all reagents to come to room temperature before use. |
| Incorrect wavelength | Verify the plate reader is set to the correct wavelength. | |
| No Standard Curve | Improper standard dilution | Prepare fresh standards and verify dilution calculations. |
| Reagents expired or improperly stored | Check the expiration dates and storage conditions of all kit components. |
References
Application Notes and Protocols for 15(S)-Fluprostenol in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 15(S)-Fluprostenol, a potent prostaglandin F2α (FP) receptor agonist, in primary cell culture experiments. This document outlines its mechanism of action, provides quantitative data on its biological activity, and offers detailed protocols for its application in studying various cellular processes.
Introduction
This compound is the (S)-isomer of Fluprostenol and a functional agonist of the prostaglandin F2α (FP) receptor.[1] It is often studied as the active metabolite of its isopropyl ester prodrug.[1][2] As a selective FP receptor agonist, this compound is a valuable tool for investigating a range of physiological and pathological processes in primary cell cultures. Its high potency allows for the elucidation of signaling pathways and cellular responses mediated by the FP receptor.
Mechanism of Action
This compound exerts its effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR). Upon activation, the FP receptor primarily couples to Gq proteins, initiating a downstream signaling cascade that includes the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i). This calcium signaling plays a crucial role in mediating the diverse cellular responses to FP receptor activation.
References
Application Notes and Protocols for In Vivo Animal Studies with 15(S)-Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α). As a potent agonist of the prostaglandin F receptor (FP receptor), it is of significant interest for various physiological and pharmacological studies. Prostaglandins are lipid compounds that act as hormone-like signaling molecules, involved in a wide range of biological processes including smooth muscle contraction, inflammation, and reproductive functions.[1] Due to its relationship with PGF2α, this compound is investigated for its potential therapeutic applications, particularly in areas where PGF2α and its analogs have shown activity.
Data Presentation: In Vivo Dosages of Fluprostenol and other PGF2α Analogs
The following table summarizes in vivo dosage information for Fluprostenol and other PGF2α analogs in various animal models. This data is intended to provide a reference range for initiating studies with this compound.
| Compound | Animal Model | Route of Administration | Dosage | Observed Effects/Application | Reference |
| (+)-Fluprostenol | Rat | Subcutaneous (s.c.) | Not specified | Increased cervical creep (softness) | |
| Fluprostenol | Rat | Not specified | 270 µg/kg | Termination of pregnancy (luteolytic agent) | |
| Flavoliz (PGF2α analog) | Rat | Not specified | 25 µg/kg/day | Vasodilating effects on lung blood vessels | [2] |
| Fluprostenol | Horse (Mare) | Intramuscular (i.m.) | 250 µg (single dose) | Effective luteolytic agent for treating infertility | [3] |
| Fluprostenol | Horse (Mare) | Intramuscular (i.m.) | 500 µg (single dose) | Induction of labor | [4] |
| [14C]Fluprostenol | Horse | Intramuscular (i.m.) | 0.5 - 2.4 µg/kg | Pharmacokinetic studies | |
| Cloprostenol (PGF2α analog) | Horse (Mare) | Intramuscular (i.m.) | 250 - 500 µg (single dose) | Estrus synchronization | [5] |
| PGF2α analogs (Tafluprost, Travoprost, Latanoprost) | Rabbit | Topical (ocular) | 0.0015% - 0.005% solution | Prevention of endothelin-1-induced impairment of ocular blood flow | [6] |
| PGF2α | Rabbit | Intravenous (i.v.) | 0.5 - 32 µg/kg | Increased electrical activity of the sphincter of Oddi | [7] |
| PGF2α | Rabbit, Cat, Monkey | Topical (ocular) | 50 - 1000 µg | Reduction in intraocular pressure | [8] |
| PGF2α | Rat | Intracerebroventricular (i.c.v.) | 2.4 - 47.4 µg | Dose-dependent pressor and positive chronotropic actions | [9] |
| AL-8810 (FP receptor antagonist) | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Improvement of outcomes after traumatic brain injury | [3] |
Note: The dosages listed above are for Fluprostenol and other PGF2α analogs. As this compound is an isomer of Fluprostenol, it is reasonable to assume a similar effective dose range. However, empirical determination of the optimal dosage for this compound in any new experimental setting is essential.
Experimental Protocols
Protocol 1: Induction of Luteolysis in Female Rats
This protocol describes a general procedure for inducing luteolysis in rats using a PGF2α analog, which can be adapted for this compound.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar female rats
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with a 12:12 hour light-dark cycle and ad libitum access to food and water.
2. Reagents and Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, or a mixture of DMSO and PEG300 for less soluble compounds)
-
Syringes and needles for administration
-
Equipment for monitoring estrous cycle (e.g., vaginal lavage supplies)
-
Anesthesia (if required for procedures)
3. Experimental Procedure:
-
Estrous Cycle Monitoring: Monitor the estrous cycle of the rats daily by vaginal lavage to determine the stage of the cycle. PGF2α analogs are most effective during the diestrus phase when a functional corpus luteum is present.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Further dilute the stock solution with the vehicle to the desired final concentration for injection. The final concentration should be calculated based on the desired dosage (e.g., in µg/kg) and the average weight of the rats.
-
Administration: On the day of diestrus, administer the prepared this compound solution to the rats via the desired route (e.g., subcutaneous or intraperitoneal injection). A vehicle-only group should be included as a control.
-
Post-treatment Monitoring: Continue daily vaginal lavages to observe the return to estrus, which indicates luteolysis. A return to estrus within 2-4 days post-injection is typically expected.
-
Endpoint Analysis: Depending on the study's objective, endpoints may include:
-
Time to return to estrus.
-
Measurement of serum progesterone levels to confirm corpus luteum regression.
-
Histological examination of the ovaries.
-
Protocol 2: Evaluation of Ocular Hypotensive Effects in Rabbits
This protocol outlines a method to assess the effect of topical this compound on intraocular pressure (IOP) in rabbits.
1. Animal Model:
-
Species: New Zealand White rabbits
-
Weight: 2-3 kg
-
Housing: Individual cages with standard laboratory conditions.
2. Reagents and Materials:
-
This compound ophthalmic solution (prepared in a sterile, buffered vehicle)
-
Tonometer (e.g., Tono-Pen) for IOP measurement
-
Topical anesthetic (e.g., proparacaine hydrochloride)
3. Experimental Procedure:
-
Baseline IOP Measurement: Acclimatize the rabbits to the handling and IOP measurement procedure for several days before the experiment. On the day of the experiment, measure the baseline IOP in both eyes of each rabbit. Apply a drop of topical anesthetic to the cornea before each measurement.
-
Compound Administration: Instill a single drop (e.g., 30-50 µL) of the this compound ophthalmic solution into one eye of each rabbit. The contralateral eye will receive a drop of the vehicle solution and serve as a control.
-
Post-treatment IOP Measurement: Measure the IOP in both eyes at regular intervals after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Compare the IOP changes between the two groups to determine the ocular hypotensive effect of this compound.
Protocol 3: Induction of Cardiac Hypertrophy in Rats
This protocol details a method for inducing cardiac hypertrophy in rats, which can be used to study the potential therapeutic effects of this compound.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 200-250 g
2. Reagents and Materials:
-
Isoproterenol hydrochloride (to induce hypertrophy)
-
This compound
-
Saline (for dissolving isoproterenol and as a vehicle)
-
Anesthesia (e.g., isoflurane)
-
Echocardiography equipment
-
Surgical instruments for tissue collection
3. Experimental Procedure:
-
Induction of Cardiac Hypertrophy: Anesthetize the rats and administer isoproterenol (e.g., 5 mg/kg, subcutaneously) daily for a specified period (e.g., 7-14 days) to induce cardiac hypertrophy. A control group should receive daily injections of saline.
-
Treatment with this compound: A separate group of rats receiving isoproterenol will also be treated with this compound at a predetermined dose and route of administration.
-
Monitoring: Monitor the animals' body weight and general health daily.
-
Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect the hearts.
-
Measure the heart weight to body weight ratio.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
-
Conduct molecular analysis (e.g., RT-qPCR or Western blotting) to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).
-
Mandatory Visualization
Signaling Pathway of this compound
This compound, as a PGF2α analog, is expected to exert its effects by activating the FP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the coupling of the activated FP receptor to Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These second messengers lead to various downstream cellular responses.
Caption: FP Receptor Signaling Pathway.
Experimental Workflow for Cardiac Hypertrophy Study
The following diagram illustrates the key steps in an in vivo study designed to evaluate the effect of this compound on cardiac hypertrophy in rats.
Caption: Workflow for Cardiac Hypertrophy Study.
References
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. [The influence of some synthetic prostaglandin F2alpha analogous on rat lung] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. msd-animal-health.co.in [msd-animal-health.co.in]
- 6. Effects of prostaglandin F(2α) analogues on endothelin-1-induced impairment of rabbit ocular blood flow: comparison among tafluprost, travoprost, and latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of prostaglandins E1, E2, and F2 alpha on the electric activity of the sphincter of Oddi in living rabbit. | Semantic Scholar [semanticscholar.org]
- 8. Effect of prostaglandin F2 alpha on aqueous humor dynamics of rabbit, cat, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central effects of prostaglandin F2 alpha on the cardiovascular system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 15(S)-Fluprostenol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and an isomer of the potent prostaglandin F (FP) receptor agonist, fluprostenol.[1] As a potential active metabolite of this compound isopropyl ester, it is crucial to characterize its activity at the FP receptor to understand its pharmacological profile.[1] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq protein, initiating a signaling cascade that leads to an increase in intracellular calcium.[2] This document provides detailed protocols for key cell-based assays to measure the activity of this compound and its analogs, enabling researchers to determine its potency and efficacy. While specific quantitative data for the 15(S) isomer is limited in publicly available literature, it is suggested to have a lower potency than its 15(R) epimer, fluprostenol.[1] Therefore, data for the more extensively studied (+)-fluprostenol (the 15(R) enantiomer, also known as travoprost acid) and other relevant FP receptor agonists are provided as a reference.
Signaling Pathway of the Prostaglandin F Receptor (FP Receptor)
Activation of the FP receptor by an agonist like this compound predominantly initiates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of FP receptor activation and can be readily measured in cell-based assays.
Key Cell-Based Assays
Several cell-based assays can be employed to measure the activity of this compound. The choice of assay depends on the specific aspect of the compound's activity being investigated, from direct receptor binding to downstream functional responses.
Intracellular Calcium Mobilization Assay
This is the most direct functional assay to quantify the activation of the FP receptor by an agonist. The assay measures the transient increase in intracellular calcium concentration upon compound stimulation.
Experimental Workflow: Calcium Mobilization Assay
Protocol: Intracellular Calcium Mobilization Assay
Materials:
-
Cells expressing the human FP receptor (e.g., HEK293 or CHO cells)
-
96-well or 384-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound and reference compounds
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the FP receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in HBSS.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in HBSS.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's injector to add the compound solutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the baseline and a positive control.
-
Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the curve using non-linear regression analysis.
-
Cyclic AMP (cAMP) Assay
While the primary signaling pathway for the FP receptor is Gq-mediated calcium mobilization, some GPCRs can exhibit promiscuous coupling to other G proteins, such as Gs or Gi, which modulate intracellular cAMP levels. A cAMP assay can be used to investigate if this compound has any effect on adenylyl cyclase activity.
Protocol: cAMP Assay (e.g., HTRF or AlphaScreen)
Materials:
-
Cells expressing the human FP receptor
-
White 384-well microplates
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen cAMP assay kit)
-
This compound, a known Gs agonist (e.g., isoproterenol), and a known Gi agonist
-
Forskolin (to stimulate adenylyl cyclase for measuring Gi-mediated inhibition)
-
Cell lysis buffer (provided in the kit)
Procedure:
-
Cell Plating: Seed the cells in the microplates and incubate overnight.
-
Compound Treatment:
-
For Gs agonism: Add serial dilutions of this compound or a control Gs agonist to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
For Gi agonism: Pre-treat the cells with serial dilutions of this compound or a control Gi agonist, then stimulate with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the lysis buffer containing the detection reagents (e.g., HTRF antibody-conjugates or AlphaScreen donor and acceptor beads).
-
Incubate as per the kit manufacturer's instructions to allow for the detection reaction to occur.
-
-
Measurement: Read the plate on a compatible plate reader (HTRF or AlphaLISA-enabled).
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths (for HTRF) or the AlphaScreen signal.
-
Plot the signal against the logarithm of the compound concentration.
-
For Gs agonism, calculate the EC50 value. For Gi agonism, calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Cell Proliferation/Viability Assay (e.g., MTT or XTT Assay)
FP receptor activation has been linked to cell proliferation in some cell types. A cell proliferation or viability assay can be used to assess the long-term functional consequences of this compound treatment.
Protocol: MTT Cell Viability Assay
Materials:
-
Cells responsive to FP receptor-mediated proliferation
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
This compound
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed cells in the microplates and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the EC50 (for proliferation) or IC50 (for inhibition) value.
-
Data Presentation
Table 1: EC50 Values of FP Receptor Agonists in Calcium Mobilization Assays
| Compound | Cell Line | Assay Description | EC50 (nM) | Reference |
| (+)-Fluprostenol (Travoprost acid) | Cloned human ocular FP receptors | Intracellular calcium mobilization | 17.5 | [2] |
| (+)-Fluprostenol (Travoprost acid) | Rat A7r5 cells | Intracellular calcium mobilization | 19.1 | [2] |
| (+)-Fluprostenol (Travoprost acid) | Mouse 3T3 cells | Intracellular calcium mobilization | 37.3 | [2] |
| PGF2α | 1321N1 cells expressing human FP receptor | Calcium flux assay | 11.5 |
Table 2: IC50 Values of FP Receptor Ligands in Binding Assays
| Compound | Receptor Source | Assay Description | IC50 (nM) | Reference |
| Fluprostenol | Human FP receptors | Inhibition of [3H]PGF2α binding | 3.5 | [3] |
| Fluprostenol | Rat FP receptors | Inhibition of [3H]PGF2α binding | 7.5 | [3] |
Table 3: Potency of FP Receptor Agonists in Functional Assays
| Compound | Cell Line/Tissue | Assay Description | Potency (EC50/IC50 in nM) | Reference |
| (+)-Fluprostenol | Not specified | FP receptor agonism | 2.4 (EC50) | [2] |
| Fluprostenol | Rat adipose precursor cells | Inhibition of differentiation | 0.03 - 0.1 (IC50) | [3] |
Conclusion
The provided application notes and protocols describe robust cell-based methods for characterizing the activity of this compound at the FP receptor. The primary assay for determining the potency of this compound is the intracellular calcium mobilization assay, which directly measures the activation of the Gq signaling pathway. Additional assays, such as cAMP and cell proliferation assays, can provide a more comprehensive understanding of its pharmacological profile. While quantitative data for this compound is scarce, the information available for its 15(R) isomer and other FP receptor agonists offers a valuable benchmark for experimental design and data interpretation. Researchers are encouraged to establish full dose-response curves to accurately determine the EC50 or IC50 values of this compound in their specific cellular systems.
References
Application Notes and Protocols: Receptor Binding Assay for 15(S)-Fluprostenol with FP Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Prostaglandin F (FP) receptor is a G-protein coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, Prostaglandin F2α (PGF2α).[1][2] Activation of the FP receptor is involved in a variety of physiological processes, including smooth muscle contraction, reproductive functions, and regulation of intraocular pressure.[2][3] As such, the FP receptor is a significant therapeutic target for various conditions.[2] 15(S)-Fluprostenol is an isomer of the potent FP receptor agonist fluprostenol.[4] It is the potential active metabolite of this compound isopropyl ester and is expected to act as an agonist at FP receptors, albeit with a lower potency than its 15(R) epimer, (+)-fluprostenol (also known as travoprost acid).[4][5]
This document provides detailed protocols for a competitive radioligand binding assay to characterize the binding affinity of this compound to the FP receptor. It also outlines the primary signaling pathway associated with FP receptor activation.
FP Receptor Signaling Pathway
Upon agonist binding, the FP receptor primarily couples to Gq proteins, initiating a well-characterized signaling cascade.[1][2][6] This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), leading to various downstream cellular responses.[1] Additionally, the FP receptor can activate the small G-protein Rho, influencing the actin cytoskeleton, and can also engage the TCF/β-catenin signaling pathway.[6][7]
Data Presentation: Binding Affinities at the FP Receptor
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the well-characterized FP receptor agonist (+)-Fluprostenol and related prostaglandins. While specific quantitative data for this compound is not widely published, it is established that the 15(S) configuration generally results in lower binding affinity and potency at the FP receptor compared to the 15(R) epimer.[4][8]
| Compound | Receptor | Parameter | Value | Cell/Tissue Source |
| (+)-Fluprostenol | Human FP | Ki | 35 ± 5 nM | Cloned Human FP Receptor |
| (Travoprost Acid) | Human FP | EC50 | 1.4 nM | Human Ciliary Muscle Cells |
| Human FP | EC50 | 3.6 nM | Human Trabecular Meshwork Cells | |
| Cloned Human FP | EC50 | 17.5 nM | Cloned Human Ocular FP Receptors | |
| Latanoprost Acid | Human FP | Ki | 98 nM | - |
| Human FP | EC50 | 32-124 nM | - | |
| Bimatoprost Acid | Human FP | Ki | 83 nM | - |
| Human FP | EC50 | 2.8-3.8 nM | Various Cell Types | |
| PGF2α | - | - | ~1 nM | Typical binding studies |
Data compiled from multiple sources.[5][9]
Experimental Protocols
A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.[10][11] This protocol describes the methodology for assessing the binding of this compound to FP receptors expressed in cell membranes.
Experimental Workflow: Competitive Radioligand Binding Assay
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human FP receptor (e.g., HEK293 cells) or from tissues with high FP receptor expression.
-
Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled PGF2α or a high concentration of unlabeled (+)-Fluprostenol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Protocol for Membrane Preparation
-
Culture cells expressing FP receptors to near confluence.
-
Harvest the cells and wash them with ice-cold PBS.
-
Homogenize the cell pellet in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[12]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[12]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[12]
-
Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation step.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.[12]
Competitive Binding Assay Protocol
This assay is performed to determine the concentration of this compound required to inhibit 50% of the specific binding of [³H]-PGF2α (IC50).[10][13]
-
Prepare Reagents:
-
Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer (e.g., 10 concentrations over a 5-log unit range).
-
Dilute [³H]-PGF2α in assay buffer to a final concentration at or near its Kd value.
-
Prepare the non-specific binding (NSB) control using a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add 50 µL of assay buffer, 50 µL of [³H]-PGF2α, and 150 µL of the membrane preparation.
-
Non-specific Binding (NSB) wells: Add 50 µL of unlabeled PGF2α (NSB control), 50 µL of [³H]-PGF2α, and 150 µL of the membrane preparation.
-
Test Compound wells: Add 50 µL of each this compound dilution, 50 µL of [³H]-PGF2α, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[12]
-
-
Filtration and Washing:
-
Counting:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.[12]
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (Binding in presence of test compound - NSB) / (TB - NSB) * 100.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[14] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([³H]-PGF2α) used in the assay.
-
Kd is the dissociation constant of the radioligand for the FP receptor.
-
-
Conclusion
This application note provides a comprehensive framework for investigating the interaction of this compound with the FP receptor. The detailed protocols for the competitive radioligand binding assay enable researchers to determine the binding affinity of this compound, which is a critical parameter in drug discovery and pharmacological characterization. The provided diagrams and data tables offer a clear overview of the FP receptor's signaling pathway and the binding characteristics of related compounds, serving as a valuable resource for professionals in the field.
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.arizona.edu [repository.arizona.edu]
- 7. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Ocular Hypotensive Effects of 15(S)-Fluprostenol in Rabbits
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol, the active free acid form of the prodrug Travoprost, is a potent prostaglandin F2α analog. Prostaglandin analogs are a first-line treatment for elevated intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. They primarily function by increasing the outflow of aqueous humor from the eye, thereby reducing IOP. This document provides a summary of the ocular hypotensive effects of this compound in rabbits, a common animal model for preclinical ophthalmic research. Detailed experimental protocols for evaluating these effects and an overview of the underlying signaling pathways are also presented.
Data Presentation
The following tables summarize the quantitative data on the intraocular pressure (IOP) lowering effects of Travoprost (the isopropyl ester prodrug of this compound) in rabbits.
Table 1: Effect of a Single Topical Instillation of 0.004% Travoprost on Intraocular Pressure (IOP) in Pigmented Rabbits
| Time Post-Instillation | Mean IOP Reduction (mmHg) |
| 0.5 hours | - |
| 1 hour | - |
| 2 hours | Maximum Reduction |
| 4 hours | Sustained Reduction |
| 6 hours | Sustained Reduction |
Note: While the exact mean IOP reduction values at each time point were not specified in the search results, the time to maximum effect is reported to be 2 hours.[1]
Table 2: Long-Term (3-Month) Effect of Daily Topical Instillation of 0.004% Travoprost on Intraocular Pressure (IOP) in New Zealand White Rabbits
| Treatment Group | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) |
| 0.004% Travoprost | 9.92 ± 5.64 | 7.62 ± 2.99 |
| Control (Untreated) | - | 10.30 ± 4.40 |
Experimental Protocols
Protocol 1: Evaluation of Dose-Dependent Ocular Hypotensive Effects
This protocol is designed to assess the dose-response relationship of this compound (or its prodrug, Travoprost) on IOP in rabbits.
1. Animal Model:
-
Species: New Zealand White or Dutch Belted rabbits.
-
Characteristics: Adult, healthy, with no signs of ocular inflammation or disease.
-
Acclimation: House the rabbits in a controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment to allow for acclimation.
2. Materials:
-
This compound or Travoprost solutions at various concentrations (e.g., 0.001%, 0.002%, 0.004%, and vehicle control).
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
-
Calibrated tonometer suitable for rabbits (e.g., Tono-Pen, TonoVet).
-
Micropipette for drug administration.
-
Animal restrainer.
3. Experimental Procedure:
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
Wait for 30-60 seconds for the anesthetic to take effect.
-
Measure the baseline IOP in both eyes using the tonometer. Record three consecutive readings and calculate the average.
-
-
Drug Administration:
-
Administer a single, fixed volume (e.g., 30-50 µL) of the test solution into the conjunctival sac of one eye. The contralateral eye will receive the vehicle control.
-
-
Post-Treatment IOP Measurement:
-
Measure IOP in both eyes at predetermined time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Follow the same procedure as the baseline measurement, including the application of a topical anesthetic before each set of readings.
-
4. Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP changes in the treated eyes with the vehicle-treated contralateral eyes.
-
Plot the dose-response curve to determine the optimal concentration for IOP reduction.
Protocol 2: Induction of Ocular Hypertension (OHT) Model (Optional)
To evaluate the efficacy of this compound in a model of elevated IOP, ocular hypertension can be induced.
1. Method:
-
Hypertonic Saline Injection: Inject 0.1 mL of a 5% hypertonic saline solution into the vitreous humor to transiently increase IOP.[2][3]
-
Water Loading: Administer 70 mL/kg of tap water through an orogastric tube to induce a temporary rise in IOP.
2. Procedure:
-
Induce OHT using one of the methods described above.
-
Administer the test compound or vehicle as described in Protocol 1.
-
Monitor IOP at regular intervals to assess the drug's ability to lower the elevated IOP.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound, a prostaglandin F2α analog, lowers intraocular pressure by increasing the outflow of aqueous humor through two primary pathways: the uveoscleral (unconventional) pathway and the trabecular meshwork (conventional) pathway.
The primary mechanism involves the activation of prostaglandin F (FP) receptors located on ciliary muscle cells and trabecular meshwork cells. This activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix. Specifically, it upregulates the expression and activity of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the extracellular matrix, such as collagen.[4][5][6] This enzymatic degradation reduces the hydraulic resistance in the uveoscleral pathway and trabecular meshwork, facilitating the outflow of aqueous humor and consequently lowering IOP.[4][5][6]
Caption: Signaling pathway of this compound in ocular tissues.
Experimental Workflow for Assessing Ocular Hypotensive Effects
The following diagram illustrates the typical workflow for an in vivo study evaluating the ocular hypotensive effects of a test compound in rabbits.
Caption: Experimental workflow for in vivo ocular hypotensive studies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Comparison of the diurnal ocular hypotensive efficacy of travoprost and latanoprost over a 44-hour period in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating Eyelash Growth with 15(S)-Fluprostenol Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract
Prostaglandin F2α (PGF2α) analogs are potent stimulators of hair growth, and their application in treating eyelash hypotrichosis has been well-documented.[1] This application note details the mechanism of action, clinical efficacy, and experimental protocols for investigating formulations containing 15-keto-fluprostenol isopropyl ester, a PGF2α analog, for eyelash enhancement. The provided protocols offer a framework for conducting robust, vehicle-controlled studies to assess changes in eyelash length, thickness, and darkness.
Mechanism of Action
15(S)-Fluprostenol and its derivatives are synthetic analogs of PGF2α. Their biological activity is mediated through interaction with prostanoid receptors (FP receptors) located in the hair follicles.[2][3] This interaction is believed to trigger a cascade of events that modulates the eyelash growth cycle.[4]
The primary mechanisms include:
-
Stimulation of Anagen Phase: The formulation stimulates resting hair follicles (telogen phase) to enter the active growth phase (anagen phase).[2][4][5]
-
Prolongation of Anagen Phase: It extends the duration of the anagen phase, allowing eyelashes to grow longer than they otherwise would.[4][5][6]
-
Follicle Enhancement: It may increase the size of the dermal papilla and hair bulb, resulting in thicker and fuller lashes.[6]
-
Melanogenesis Stimulation: It stimulates melanin production within the follicle, leading to darker eyelashes.[1][5]
The binding of this compound to the FP receptor activates downstream signaling pathways, including the Protein Kinase C (PKC) family, which are crucial for regulating cell growth and gene expression in keratinocytes.[7]
Caption: Signaling pathway of this compound in hair follicles.
Efficacy Data
A monocentric, double-blind, vehicle-controlled study was conducted to evaluate the efficacy of a gel formulation containing 15-keto-fluprostenol isopropyl ester (80 µgr/mL).[5][8] The study involved 40 female patients with idiopathic eyelash hypotrichosis.[8] The results demonstrated a statistically significant improvement in eyelash length for the treatment group compared to the vehicle group.
Table 1: Summary of Quantitative Efficacy Data
| Parameter | Treatment Group (n=20) | Vehicle Group (n=20) | p-value | Citation |
|---|---|---|---|---|
| Active Ingredient | 15-keto-fluprostenol isopropyl ester (80 µgr/mL) | Vehicle Gel | - | [8] |
| Mean Increase in Eyelash Length | 1.633 mm | 0.25 mm | < 0.0001 | [8] |
| Patient-Reported Improvement | 80% reported longer, darker lashes | 20% reported longer, darker lashes | - |[8] |
Note: The study reported an average difference of 1633 mm, which has been interpreted as 1.633 mm for contextual accuracy.[8]
Experimental Protocols
Protocol 1: Clinical Efficacy and Safety Assessment
This protocol outlines a vehicle-controlled, double-blind study to evaluate the efficacy and safety of a this compound formulation for eyelash growth.
1. Study Design:
-
Type: Monocentric, randomized, double-blind, vehicle-controlled, parallel-group study.[5][8]
-
Duration: 12-16 weeks, with assessments at Baseline (Day 0), Week 4, Week 8, and Week 12/16.[9]
-
Participants: Healthy female subjects, aged 18-65, with idiopathic eyelash hypotrichosis (e.g., Global Eyelash Assessment [GEA] score of 1 or 2).[8][10]
2. Materials:
-
Test Product: this compound formulation (e.g., 80 µgr/mL gel).[8]
-
Vehicle Product: Identical formulation without the active ingredient.
-
Standardized Digital Imaging System.[11]
-
Ophthalmological and dermatological examination tools.
3. Procedure:
-
Recruitment & Screening: Recruit participants based on inclusion/exclusion criteria. Obtain informed consent.[12]
-
Baseline Assessment (Day 0):
-
Randomization: Randomly assign participants to either the Treatment Group or the Vehicle Group.
-
Product Application:
- Instruct participants to apply a thin line of the assigned product once daily at night to the base of the upper eyelashes.[12]
- Ensure participants are trained on proper application to minimize ocular contact.
-
Follow-up Assessments: Repeat all baseline assessments at designated follow-up visits (e.g., Week 4, 8, 12).
-
Safety Monitoring: Monitor and record any adverse events, such as ocular irritation or skin hyperpigmentation, at each visit.[4][11]
4. Data Analysis:
-
Analyze quantitative data from image analysis (length, thickness, volume) using appropriate statistical tests (e.g., ANOVA or t-tests) to compare changes from baseline between the two groups.[11]
-
Analyze qualitative data from GEA scores and ESQ responses.
Caption: Experimental workflow for a vehicle-controlled clinical trial.
Protocol 2: Quantitative Eyelash Assessment via Digital Image Analysis
This protocol details the standardized method for capturing and analyzing images to quantify eyelash parameters.
1. Image Acquisition:
-
Participant Preparation: The subject should be seated in a chin and forehead rest to ensure a stable and reproducible head position. The eye area must be free of makeup.[11]
-
Lighting: Use standardized, cross-polarized lighting to minimize reflections and capture fine detail of the lashes.[11]
-
Camera Setup: Utilize a high-resolution digital single-lens reflex (DSLR) camera equipped with a macro lens.
-
Image Capture: Take images from frontal and 90-degree lateral views for both eyes. Ensure the entire upper lash line is in sharp focus.[11]
2. Image Analysis:
-
Software: Use validated image analysis software (e.g., ImageJ or specialized commercial software).
-
Calibration: Calibrate the software for each image using a reference scale placed in the frame during acquisition.[11]
-
Parameter Measurement:
- Eyelash Length: Measure the length of individual lashes from the eyelid margin to the tip. An average can be calculated from a pre-defined central section of the eyelid.[11][12]
- Eyelash Thickness: Measure the diameter of individual eyelash shafts.[11][12]
- Eyelash Volume/Density: Calculate the total area occupied by eyelashes within a defined region of interest along the lash line.[11][12]
Safety and Tolerability
In clinical studies, 15-keto-fluprostenol isopropyl ester gel was shown to have an excellent safety profile.[5][8] Adverse events are typically mild; one study noted a single patient experiencing a sensation of ocular heaviness and headache.[8] Unlike some other prostaglandin analogs, 15-keto derivatives have been developed to reduce the risk of side effects like eyelid darkening or changes to iris color.[14] Nonetheless, all participants should be monitored for signs of conjunctival hyperemia, irritation, and skin pigmentation changes.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. fagronacademy.us [fagronacademy.us]
- 3. The physiological and pharmacological roles of prostaglandins in hair growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the growth of natural eyelashes: the mechanism of bimatoprost-induced eyelash growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 15 keto fluprostenol isopropyl ester (80 µgr/mL) gel for cosmetic eyelash growth and enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. benchchem.com [benchchem.com]
- 12. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging of lashes [bio-protocol.org]
- 14. Effect of Fluprostenol Isopropyl Ester and 15-Keto Fluprostenol on Eyelash Growth: A Clinical and Pharmacologic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
15(S)-Fluprostenol solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 15(S)-Fluprostenol and its isopropyl ester prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic prostaglandin analog. Like many prostaglandins, it is a lipophilic molecule and exhibits poor solubility in aqueous solutions. This can pose a significant challenge for researchers conducting in vitro and in vivo experiments that require the compound to be in a dissolved state in physiological buffers. Its prodrug, this compound isopropyl ester, is also poorly soluble in water.
Q2: What are the recommended solvents for dissolving this compound and its isopropyl ester?
A2: Both this compound and its isopropyl ester are soluble in various organic solvents. The choice of solvent will depend on the specific experimental requirements and downstream applications. Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methyl acetate
For aqueous-based assays, a common practice is to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration to create a stock solution. This stock solution can then be diluted into the aqueous buffer to the final desired concentration.
Q3: How can I prepare a stock solution of this compound or its isopropyl ester?
A3: To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as DMSO or ethanol. It is recommended to start with a small volume of the solvent and vortex or sonicate briefly to aid dissolution. If the compound does not fully dissolve, you can gently warm the solution. Once dissolved, the stock solution can be stored at -20°C for long-term stability.[1]
Q4: I am observing precipitation when I dilute my organic stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer.
-
Increase the percentage of organic solvent: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO or ethanol) in the final aqueous solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
Use a surfactant or solubilizing agent: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic-F68, in your aqueous buffer can help to increase the solubility of lipophilic compounds.
-
Prepare a fresh dilution: Do not store aqueous dilutions for extended periods, as the compound may precipitate over time. It is best to prepare fresh dilutions for each experiment.[1]
Q5: What is the stability of this compound in different solvents and storage conditions?
A5: this compound and its isopropyl ester are generally stable for at least two years when stored as a solid or in an organic solvent at -20°C.[1][2][3] Aqueous solutions, however, are less stable and should be prepared fresh and used within the same day.[1]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound Solid
| Potential Cause | Suggested Solution |
| Inappropriate solvent | Ensure you are using a recommended organic solvent such as DMSO, DMF, or ethanol. |
| Insufficient solvent volume | Add a small amount of additional solvent and continue to vortex or sonicate. |
| Compound has formed aggregates | Gently warm the solution while vortexing. Sonication can also help to break up aggregates. |
Issue: Cloudiness or Precipitation in Stock Solution
| Potential Cause | Suggested Solution |
| Solution is supersaturated | Gently warm the solution to encourage dissolution. If cloudiness persists, add a small amount of additional solvent. |
| Contamination with water | Ensure your organic solvent is anhydrous. Store stock solutions with a desiccant. |
| Degradation of the compound | If the stock solution is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution from a new vial of the compound. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its related compounds in various solvents.
| Compound | Solvent | Solubility |
| This compound | DMF | 30 mg/ml[3] |
| DMSO | 20 mg/ml[3] | |
| Ethanol | 30 mg/ml[3] | |
| PBS (pH 7.2) | 5 mg/ml[3] | |
| This compound isopropyl ester | DMF | 15 mg/ml[2] |
| DMSO | 10 mg/ml[2] | |
| Ethanol | 30 mg/ml[2] | |
| Ethanol:PBS (pH 7.2) (1:1) | 1 mg/ml[2] | |
| Fluprostenol isopropyl ester-d4 | Ethanol | ~25 mg/ml[4] |
| DMSO | ~20 mg/ml[4] | |
| Dimethyl formamide | ~30 mg/ml[4] | |
| 15-keto Fluprostenol isopropyl ester | DMF | 100 mg/ml[5] |
| DMSO | 100 mg/ml[5] | |
| Ethanol | 100 mg/ml[5] | |
| PBS (pH 7.2) | 16 mg/ml[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, you will need 4.585 mg of this compound (Molecular Weight: 458.5 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 ml of DMSO for every 4.585 mg of the compound.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the solid.
-
If the solid is not completely dissolved, sonicate the tube for 5-10 minutes or gently warm the solution at 37°C for a short period.
-
Once the solid is completely dissolved, the stock solution is ready for use or for aliquoting and storage.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Visualizations
References
Technical Support Center: Overcoming Low Potency of 15(S)-Fluprostenol in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low potency of 15(S)-Fluprostenol in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing low or no activity with this compound in my experiments?
A1: Several factors can contribute to the apparent low potency of this compound. It is crucial to understand that this compound is an isomer of the more potent FP receptor agonist, (+)-Fluprostenol (the 15(R) epimer).[1][2] The stereochemistry at the C-15 position significantly impacts the binding affinity and activation of the prostaglandin F2α (FP) receptor. The 15(S) configuration results in inherently lower binding affinity and, consequently, reduced potency compared to the 15(R) epimer.
Troubleshooting Steps:
-
Confirm Stereochemistry: Verify the identity and purity of your this compound sample. Contamination with inactive precursors or degradation products can further reduce its effectiveness.
-
Increase Concentration: Due to its lower potency, higher concentrations of this compound may be required to elicit a response compared to its 15(R) counterpart. A dose-response experiment is highly recommended to determine the optimal concentration range for your specific experimental system.
-
Check Solubility: Prostaglandins can be prone to solubility issues in aqueous buffers. Ensure that your stock solution is properly prepared and that the final concentration in your assay medium does not exceed its solubility limit, which could lead to precipitation and a lower effective concentration.
-
Assess Compound Stability: While stable for extended periods when stored correctly at -20°C in an organic solvent, repeated freeze-thaw cycles or prolonged storage in aqueous solutions can lead to degradation. Prepare fresh dilutions in your assay buffer for each experiment.
Q2: How should I prepare and store this compound to ensure maximum potency?
A2: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Stock Solution Preparation: this compound is typically supplied as a solution in an organic solvent like ethanol or methyl acetate. To prepare a stock solution, it is recommended to dissolve it in a water-miscible organic solvent such as DMSO or ethanol.
-
Storage of Stock Solution: Store the stock solution at -20°C. When stored under these conditions, it should be stable for at least two years.
-
Working Dilutions: For aqueous-based assays, it is advisable to first dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO) and then make further dilutions in the aqueous buffer of choice. Prepare working dilutions fresh for each experiment and avoid storing them for extended periods, as aqueous solutions are less stable.
Q3: What are the expected downstream signaling events following FP receptor activation by this compound?
A3: this compound, like other FP receptor agonists, primarily signals through the Gq alpha subunit of the heterotrimeric G protein.[3][4][5] This initiates a cascade of intracellular events that you can measure to assess its activity. The primary signaling pathway involves:
-
Gq Protein Activation: Binding of the agonist to the FP receptor leads to the activation of the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[2][6][7]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates PKC.
-
RhoA Activation: The FP receptor is also known to couple to the G12/13 pathway, leading to the activation of the small GTPase RhoA, which is involved in cytoskeletal rearrangements and smooth muscle contraction.[3]
Q4: I am not seeing a response in my cell-based assay. What are some common pitfalls?
A4: Beyond issues with the compound itself, several aspects of the experimental setup can affect the outcome.
-
Cell Passage Number: High-passage number cells can exhibit altered receptor expression and signaling responses. It is recommended to use cells within a consistent and low passage number range.
-
Receptor Expression Levels: The level of FP receptor expression in your cell line will dictate the magnitude of the response. Verify the expression of the FP receptor in your specific cell model.
-
Assay Timing: The kinetics of the cellular response can vary. For calcium mobilization assays, the response is typically rapid (within seconds to minutes). For gene expression or cell proliferation assays, longer incubation times are necessary. Optimize the timing of your measurements.
-
Choice of Assay: Ensure that the chosen assay is sensitive enough to detect the potentially weak signal from this compound. Functional assays that measure downstream signaling events, such as intracellular calcium mobilization or RhoA activation, are often more sensitive than binding assays for low-potency compounds.
Quantitative Data Summary
| Compound | Receptor | Assay Type | Potency (EC50/Ki) | Reference |
| (+)-Fluprostenol (15R) | FP | Receptor Binding (Ki) | 49.9 nM | [8] |
| FP | Calcium Mobilization (EC50) | 2.4 nM | [8] | |
| FP | Contraction of Bovine Iris Sphincter (EC50) | 140 nM | [9] | |
| This compound Isopropyl Ester | N/A | ELISA Cross-Reactivity | 27% (compared to (+)-Fluprostenol) | [8][10] |
| Travoprost (Fluprostenol Isopropyl Ester) | FP | Functional Assay | ~10 times more potent than Latanoprost | [11] |
Note: The ELISA cross-reactivity data for the this compound isopropyl ester suggests a significantly lower affinity of the 15(S) form for the antibody, which is often generated against the more potent 15(R) epimer. This is indicative of its reduced binding affinity to the FP receptor as well.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the transient increase in intracellular calcium concentration following the activation of the FP receptor by this compound.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor, or primary cells known to express the receptor like human ciliary muscle cells).[12]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
This compound stock solution (in DMSO).
-
Positive control (e.g., (+)-Fluprostenol or PGF2α).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Using the plate reader's injection system, add varying concentrations of this compound (and the positive control) to the wells.
-
Data Acquisition: Immediately after compound addition, measure the fluorescence intensity over time (typically every 1-2 seconds for 1-3 minutes) to capture the transient calcium response.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: RhoA Activation Assay (G-LISA)
This protocol describes a method to quantify the activation of RhoA, a downstream effector of FP receptor signaling.
Materials:
-
Cells expressing the FP receptor.
-
RhoA Activation Assay Kit (e.g., G-LISA™ from Cytoskeleton, Inc.).
-
This compound stock solution (in DMSO).
-
Positive control (e.g., (+)-Fluprostenol or PGF2α).
-
Lysis buffer (provided in the kit).
-
Microplate spectrophotometer.
Methodology:
-
Cell Culture and Treatment: Culture the cells to the desired confluency and then treat with various concentrations of this compound for the optimized duration (typically 5-30 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with the provided ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
G-LISA Assay:
-
Add equal amounts of protein lysate to the wells of the Rho-GTP affinity plate provided in the kit.
-
Incubate the plate to allow the active, GTP-bound RhoA to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against RhoA.
-
Wash and add the secondary HRP-conjugated antibody.
-
Add the HRP substrate and measure the absorbance at 490 nm.
-
-
Data Analysis: The absorbance is proportional to the amount of active RhoA. Plot the absorbance against the logarithm of the agonist concentration to generate a dose-response curve.
Visualizations
Caption: FP Receptor Signaling Pathway
Caption: Troubleshooting Workflow for Low Potency
References
- 1. researchgate.net [researchgate.net]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobilization of intracellular calcium as a mechanism for the positive inotropic effect by prostaglandin F2 alpha in isolated guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing experimental variability with 15(S)-Fluprostenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with 15(S)-Fluprostenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of prostaglandin F2α (PGF2α). It functions as an agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor by this compound initiates a signaling cascade that leads to an increase in intracellular calcium concentration, which in turn modulates various cellular processes.[2]
Q2: What is the difference between this compound and Fluprostenol?
Fluprostenol is often available as a racemic mixture, containing both the 15(R) and 15(S) stereoisomers. The stereochemistry at the C-15 position is crucial for biological activity. The 15(R) epimer is generally the more potent agonist of the FP receptor. This compound is an isomer that may exhibit lower potency compared to the 15(R) epimer or the racemic mixture.[1] This difference in potency is a critical source of experimental variability if the specific isomer is not carefully considered and controlled.
Q3: What is this compound isopropyl ester and how should it be handled?
This compound isopropyl ester is a prodrug form of this compound. The isopropyl ester group increases the lipophilicity of the molecule, facilitating its passage across cell membranes. Once inside the cell, cellular esterases hydrolyze the ester bond, releasing the biologically active this compound free acid.[1] Incomplete or variable hydrolysis of the ester can be a significant source of experimental variability.
Q4: How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling guidelines. Unopened vials should be stored at -20°C. For preparing stock solutions, it is recommended to dissolve the compound in an organic solvent such as ethanol, DMSO, or DMF. Aqueous solutions of prostaglandins are less stable and should be prepared fresh for each experiment and used within the same day.[3] Avoid repeated freeze-thaw cycles of stock solutions.
Q5: What are the known off-target effects of Fluprostenol?
While Fluprostenol is a potent FP receptor agonist, like many signaling molecules, it may have off-target effects. These can arise from interactions with other prostanoid receptors or unrelated proteins, especially at higher concentrations.[4] It is important to perform dose-response experiments to determine the optimal concentration range that elicits a specific response with minimal off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent Isomer Purity: The ratio of 15(S) to 15(R) epimers may vary between batches of Fluprostenol, leading to differences in potency. | Always use a well-characterized, single isomer of this compound with high purity. Confirm the isomeric purity from the manufacturer's certificate of analysis. |
| Incomplete Prodrug Hydrolysis: If using the isopropyl ester form, the conversion to the active free acid by cellular esterases may be incomplete or variable between cell types or passages. | Pre-hydrolyze the isopropyl ester chemically before the experiment or validate the esterase activity of your cell line. Alternatively, use the free acid form of this compound directly. | |
| Genetic Variation in FP Receptor: Single nucleotide polymorphisms (SNPs) in the prostaglandin F2α receptor gene (PTGFR) can alter receptor expression or function, leading to variable responses between cell lines or individuals. | Characterize the PTGFR genotype of your experimental system if significant inter-donor or inter-cell line variability is observed. | |
| Inconsistent Cell Culture Conditions: Cell passage number, confluency, and serum starvation conditions can all affect GPCR expression and signaling. | Maintain consistent cell culture practices. Use cells within a defined passage number range and standardize confluency and serum starvation protocols. | |
| Lower than expected potency (high EC50). | Degradation of this compound: Improper storage or handling can lead to degradation of the compound. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid prolonged exposure to light and elevated temperatures. |
| Use of 15(S) Isomer: The 15(S) isomer is inherently less potent than the 15(R) isomer. | Be aware of the expected potency of the 15(S) isomer. If higher potency is required, consider using the 15(R) isomer or a different FP receptor agonist. | |
| Low FP Receptor Expression: The cell line used may have low endogenous expression of the FP receptor. | Verify FP receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express high levels of the FP receptor or a recombinant expression system. | |
| No response or weak signal in the assay. | Incorrect Assay Conditions: The assay buffer composition, incubation time, or detection method may not be optimal. | Optimize assay parameters, including buffer components (e.g., calcium concentration for calcium mobilization assays), incubation times, and instrument settings. |
| Cell Health Issues: Poor cell viability or health can lead to a blunted response. | Ensure cells are healthy and viable before starting the experiment. Perform a cell viability assay if necessary. | |
| Inconsistent results in contractility assays. | Tissue Viability and Preparation: The viability and preparation of tissue strips (e.g., trabecular meshwork) can significantly impact contractility measurements. | Use fresh tissue whenever possible and follow a standardized dissection and preparation protocol. |
| Baseline Tension: Variations in the baseline tension of the tissue strips can affect the measured response to the agonist. | Allow sufficient time for the tissue to equilibrate and establish a stable baseline before adding the compound. |
Quantitative Data
Table 1: Potency of Prostaglandin F2α Analogs at the FP Receptor
| Compound | Assay Type | Species | Potency (EC50 or Ki) | Reference |
| This compound | Calcium Mobilization | Human | ~10-100 nM (estimated) | [1] |
| Fluprostenol (15R) | Calcium Mobilization | Human | ~1-10 nM | [1] |
| Latanoprost Acid | Calcium Mobilization | Human | ~30 nM | [5] |
| Travoprost Acid | Calcium Mobilization | Human | ~3 nM | [5] |
Note: EC50 and Ki values can vary depending on the specific cell line, assay conditions, and experimental setup. The values presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for measuring this compound-induced intracellular calcium mobilization in cultured cells.
-
Cell Preparation:
-
Plate cells (e.g., HEK293 cells endogenously or recombinantly expressing the FP receptor) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Often, this involves dissolving the dye in DMSO and then diluting it in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for the dose-response curve.
-
-
Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Trabecular Meshwork (TM) Contractility Assay
This protocol provides a general workflow for assessing the effect of this compound on the contractility of isolated trabecular meshwork strips.
-
Tissue Dissection:
-
Obtain fresh bovine or human donor eyes.
-
Under a dissecting microscope, carefully dissect strips of the trabecular meshwork.[5]
-
-
Mounting and Equilibration:
-
Mount the TM strips in an organ bath or myograph system containing a physiological salt solution (e.g., Krebs-Ringer buffer) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Apply a small amount of initial tension to the strips and allow them to equilibrate for at least one hour, with periodic washing, until a stable baseline tension is achieved.
-
-
Compound Application:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Add cumulative concentrations of this compound to the organ bath at set intervals, allowing the tissue to reach a stable response at each concentration.
-
-
Measurement and Analysis:
-
Record the changes in isometric tension in response to each concentration of this compound.
-
Express the contractile or relaxant response as a percentage of a maximal contraction induced by a reference agonist (e.g., carbachol) or as a percentage of the initial baseline tension.
-
Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: FP Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 15(S)-Fluprostenol ELISA cross-reactivity
Technical Support Center: 15(S)-Fluprostenol ELISA
This guide provides troubleshooting assistance for researchers using this compound ELISA kits, with a focus on identifying and mitigating issues related to cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in ELISA?
This compound is a synthetic analog of Prostaglandin F2α (PGF2α).[1] Like PGF2α, it is a potent agonist for the prostaglandin F receptor (FP receptor), which is involved in various physiological processes.[2] Because of its structural similarity to endogenous prostaglandins and other synthetic analogs, antibodies developed for a this compound ELISA may bind to these related molecules.[3][4] This "cross-reactivity" can lead to an overestimation of the this compound concentration in a sample, producing inaccurate results.[4][5]
Q2: My this compound ELISA results are unexpectedly high. Could this be due to cross-reactivity?
Yes, unexpectedly high concentrations are a primary indicator of potential cross-reactivity. If your biological sample contains other structurally similar prostaglandins (e.g., PGF2α, or metabolites of fluprostenol), the assay antibody may bind to them, generating a signal that is falsely attributed to this compound.[3] Other common causes for high background signals include insufficient plate washing, improper blocking, or excessive antibody concentrations.[6][7][8] It is crucial to first rule out these technical errors before focusing on cross-reactivity.
The following diagram illustrates the competitive binding principle in the ELISA and how a cross-reactant can interfere.
Caption: Competitive binding in an ELISA well.
Q3: Which compounds are known to cross-react with Fluprostenol ELISA kits?
Cross-reactivity is specific to the antibody used in the particular ELISA kit. Always consult the manufacturer's datasheet for a detailed cross-reactivity table. Below is a summary of typical cross-reactivity data for a fluprostenol ELISA kit, demonstrating how various related compounds might interfere.
Table 1: Example Cross-Reactivity Data for a Fluprostenol ELISA Kit
| Compound | Cross-Reactivity (%) |
|---|---|
| (+)-Fluprostenol | 100% |
| 2,3-dinor Fluprostenol | 100% |
| Fluprostenol lactone diol | 100% |
| 9-keto Fluprostenol | 83.0% |
| This compound isopropyl ester | 27.0% |
| 11-keto Fluprostenol | 15.2% |
| (+)-Fluprostenol isopropyl ester | 10.0% |
| 9-keto Fluprostenol isopropyl ester | 8.50% |
| 15-keto Fluprostenol free acid | 0.90% |
| Prostaglandin F2α | <0.01% |
| Prostaglandin E2 | <0.01% |
| Latanoprost | <0.01% |
Data is sourced from a representative Fluprostenol ELISA kit datasheet.[9][10] Values can vary significantly between different manufacturers.
Q4: How can I experimentally confirm that cross-reactivity is affecting my results?
To determine if your sample matrix or suspected cross-reactants are causing interference, you should perform two key validation experiments: a Spike and Recovery Assay and a Selectivity (Cross-Reactivity) Assay . These tests will help you assess the accuracy of the assay in your specific sample type and quantify the interference from other molecules.
The following workflow provides a logical approach to troubleshooting unexpected results.
Caption: Troubleshooting workflow for unexpected ELISA results.
Experimental Protocols
Protocol 1: Spike and Recovery Assay
Objective: To determine if the sample matrix (e.g., serum, plasma, cell culture media) interferes with the detection of this compound, affecting assay accuracy. Acceptable recovery is typically between 80-120%.[11]
Methodology:
-
Sample Preparation: Split a sample pool into two aliquots. If the endogenous level of this compound is unknown, use a sample matrix that is similar to your test samples but known to be free of the analyte.
-
Spiking:
-
Aliquot A (Unspiked): Add assay buffer.
-
Aliquot B (Spiked): Add a known amount of this compound standard to achieve a concentration in the mid-range of the standard curve.
-
-
Assay: Analyze both the unspiked and spiked aliquots according to the ELISA kit protocol.
-
Calculation:
-
Recovery (%) = ( [Spiked Sample Conc.] - [Unspiked Sample Conc.] ) / ( [Known Spike Conc.] ) * 100
-
Table 2: Example Spike and Recovery Calculation
| Sample | Measured Concentration (pg/mL) | Known Spike Added (pg/mL) | Calculated Recovery |
|---|---|---|---|
| Unspiked | 55 | 0 | N/A |
| Spiked | 285 | 250 | 92% |
Calculation: ((285 - 55) / 250) * 100 = 92%. This result is within the acceptable 80-120% range, suggesting no significant matrix interference.
Protocol 2: Selectivity (Cross-Reactivity) Assay
Objective: To quantify the degree to which a specific, structurally related compound cross-reacts with the assay antibody.
Methodology:
-
Prepare Cross-Reactant Solutions: Prepare several dilutions of the suspected cross-reacting compound (e.g., PGF2α) in the assay buffer. The concentration range should be high enough to potentially cause displacement in the assay.
-
Standard Curve: Prepare the standard curve for this compound as directed by the kit protocol.
-
Assay: Run the dilutions of the suspected cross-reactant in the ELISA plate in the same manner as the standards and samples.
-
Calculation:
-
Determine the concentration of the cross-reactant that gives a 50% displacement (50% B/B₀) on the standard curve. This is the CR_50 value.
-
Determine the concentration of this compound that gives a 50% displacement. This is the Analyte_50 value.
-
Cross-Reactivity (%) = ( [Analyte_50] / [CR_50] ) * 100
-
Signaling Pathway Context
Understanding the biological context of this compound can help in hypothesizing potential interferences. As a PGF2α analog, it activates the FP receptor, a Gq-coupled receptor.[12] This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and activation of Protein Kinase C (PKC), respectively.[13]
Caption: Simplified PGF2α/Fluprostenol signaling pathway.
References
- 1. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. novateinbio.com [novateinbio.com]
- 8. arp1.com [arp1.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of prostaglandin F2 alpha and histamine-induced contractions in human chorionic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 15(S)-Fluprostenol concentration for cell-based assays
Welcome to the technical support center for 15(S)-Fluprostenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of Prostaglandin F2α (PGF2α).[1][2] It is an isomer of the more common and potent 15(R)-Fluprostenol.[3] Like other PGF2α analogs, it functions as an agonist for the Prostaglandin F Receptor (FP receptor).[3][4] The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Activation of the FP receptor leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium stores, leading to various cellular responses.[5][6]
References
Technical Support Center: Enhancing 15(S)-Fluprostenol Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and bioavailability assessment of 15(S)-Fluprostenol.
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound and its isopropyl ester prodrug?
This compound is a prostaglandin F2α analog. Its isopropyl ester is a common prodrug form used to enhance penetration across biological membranes. Upon administration, it is hydrolyzed by endogenous esterases to the active free acid, this compound.[1][2][3] Key properties are summarized below:
| Property | This compound | This compound Isopropyl Ester |
| Molecular Formula | C₂₃H₂₉F₃O₆[4] | C₂₆H₃₅F₃O₆[2][3] |
| Molecular Weight | 458.5 g/mol [4] | 500.6 g/mol [3] |
| Appearance | - | White to off-white solid or powder[1] |
| Aqueous Solubility | PBS (pH 7.2): 5 mg/mL[4] | Very low; 500 µg/mL in a 1:1 DMF:PBS (pH 7.2) solution |
| Organic Solvent Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 30 mg/mL[4] | DMF: 15 mg/mL, DMSO: 10 mg/mL, Ethanol: 30 mg/mL[2] |
2. What are the primary challenges in formulating this compound for enhanced bioavailability?
The main challenges stem from its low aqueous solubility, particularly for the isopropyl ester prodrug, and the need for stable formulations that are well-tolerated, especially for ocular delivery.[1][5] Key challenges include:
-
Poor Water Solubility: This can limit the drug concentration in aqueous formulations like eye drops and hinder dissolution and subsequent absorption.[1][5]
-
Formulation Stability: Prostaglandin analogs can be susceptible to degradation via hydrolysis and oxidation.[6][7] Ensuring long-term stability in a formulation is critical.
-
Excipient Compatibility: Interactions between this compound and excipients can affect its stability and bioavailability.[8][9]
-
Ocular Barriers: For ophthalmic formulations, the cornea presents a significant barrier to drug penetration. Rapid clearance from the eye surface also reduces bioavailability.[10][11][12]
3. What formulation strategies can be employed to improve the bioavailability of this compound?
Several strategies can be used to overcome the challenges of formulating this compound:
-
Prodrug Approach: The use of the isopropyl ester prodrug enhances lipophilicity, which can improve corneal penetration.[2][3]
-
Solubilization Techniques:
-
Nanoemulsions: These formulations can encapsulate the drug in small droplets, increasing the surface area for absorption and improving solubility and stability.[13][14][15]
-
Viscosity Enhancers: For ocular formulations, polymers like cellulosic derivatives (e.g., HPMC, CMC) can increase the residence time of the drug on the eye's surface, allowing more time for absorption.[5]
-
Permeation Enhancers: These agents can transiently alter the permeability of biological membranes like the cornea to facilitate drug entry.[11][12]
Troubleshooting Guides
Formulation and Stability Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low solubility of this compound Isopropyl Ester in aqueous buffer. | The isopropyl ester is highly lipophilic and has very low aqueous solubility.[1] | 1. Use a co-solvent system: First dissolve the compound in an organic solvent like DMSO or ethanol, then dilute with the aqueous buffer. 2. Incorporate solubilizing agents: Add surfactants or cyclodextrins to the formulation. 3. Develop a nanoemulsion: This can effectively encapsulate the lipophilic drug in an aqueous medium.[14][16] |
| Precipitation of the drug in the formulation upon storage. | - The drug concentration may be above its saturation solubility in the formulation. - Temperature fluctuations can affect solubility. - pH shift in the formulation. | 1. Determine the saturation solubility: Ensure the drug concentration is below this limit under all storage conditions. 2. Optimize the formulation: Adjust the concentration of co-solvents or solubilizing agents. 3. Control storage conditions: Store at a constant, appropriate temperature.[7] 4. Buffer the formulation: Maintain a stable pH. |
| Degradation of this compound over time. | - Hydrolysis: The ester linkage in the prodrug can be hydrolyzed. The molecule itself can also degrade.[6] - Oxidation: Prostaglandin structures can be susceptible to oxidation.[7] - Photodegradation: Exposure to light can cause degradation.[7] - Incompatible excipients: Certain excipients may catalyze degradation reactions.[9] | 1. pH optimization: Prostaglandin stability can be pH-dependent. Conduct stability studies at different pH values to find the optimal range.[6] 2. Incorporate antioxidants: Add antioxidants like EDTA or butylated hydroxytoluene (BHT) to the formulation. 3. Protect from light: Store the formulation in light-resistant packaging.[17] 4. Conduct excipient compatibility studies: Use techniques like DSC and HPLC to screen for interactions between the drug and excipients.[8][9] |
Analytical Method Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| HPLC: Poor peak shape (tailing or fronting). | - Column degradation: Loss of stationary phase. - Inappropriate mobile phase pH: Can affect the ionization state of the analyte. - Sample solvent and mobile phase mismatch: Strong sample solvent can cause peak distortion.[18] - Column overload. | 1. Use a guard column: To protect the analytical column. 2. Optimize mobile phase pH: Ensure the pH is appropriate for the analyte's pKa. 3. Match sample solvent to mobile phase: If possible, dissolve the sample in the mobile phase.[18] 4. Reduce injection volume or sample concentration. |
| HPLC: Inconsistent retention times. | - Changes in mobile phase composition. - Fluctuations in column temperature. - Air bubbles in the pump. - Column aging. [18] | 1. Prepare fresh mobile phase daily and degas thoroughly. [18] 2. Use a column oven to maintain a consistent temperature. [18] 3. Purge the pump to remove air bubbles. [19] 4. Equilibrate the column properly before each run. |
| ELISA: High background signal. | - Insufficient washing. - Cross-contamination of reagents. - Non-specific binding of antibodies. - Incubation times are too long. [20] | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer. [20] 2. Use fresh pipette tips for each reagent and sample. 3. Optimize blocking buffer concentration and incubation time. 4. Adhere strictly to the recommended incubation times. [20] |
| ELISA: No or weak signal. | - Incorrect reagent preparation or addition. - Degraded reagents (e.g., standard, antibody, conjugate). - Insufficient incubation times. [20][21] - Inactive enzyme. | 1. Double-check all reagent dilutions and the order of addition. [21] 2. Store all reagents at the recommended temperatures and check expiration dates. 3. Ensure adherence to the specified incubation times and temperatures. [20] 4. Verify the activity of the enzyme-conjugate and substrate. [22] |
Experimental Protocols
Preparation of a this compound Isopropyl Ester Nanoemulsion
This protocol describes a general method for preparing an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization technique.
Materials:
-
This compound Isopropyl Ester
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve the accurately weighed this compound Isopropyl Ester in the selected oil.
-
Preparation of the Aqueous Phase: Prepare the aqueous phase, which may contain buffering agents and tonicity modifiers.
-
Formation of the Coarse Emulsion: Add the surfactant and co-surfactant to the oil phase and mix. Slowly add the aqueous phase to the oil/surfactant mixture while stirring at a moderate speed to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the droplet size to the nano-range.
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Quantify the drug content and encapsulation efficiency using a validated HPLC method.
-
In Vitro Corneal Permeation Study
This protocol outlines an in vitro method to assess the corneal permeability of a this compound formulation using a Franz diffusion cell.
Materials:
-
Excised cornea (e.g., from rabbit or porcine eye)
-
Franz diffusion cell apparatus
-
Receiver medium (e.g., phosphate-buffered saline with a solubilizing agent)
-
Test formulation of this compound
-
Analytical method for quantification (e.g., HPLC-MS/MS)
Procedure:
-
Cornea Preparation: Carefully excise the cornea from the eyeball and mount it on the Franz diffusion cell with the epithelial side facing the donor compartment.
-
Franz Cell Assembly: Fill the receiver compartment with the receiver medium and ensure no air bubbles are trapped beneath the cornea. The receiver medium should be continuously stirred and maintained at 37°C.
-
Application of Formulation: Apply a known volume of the test formulation to the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receiver compartment and replace with an equal volume of fresh receiver medium.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the apparent permeability coefficient (Papp).
Visualizations
Caption: Workflow for Nanoemulsion Formulation.
Caption: FP Receptor Signaling Pathway.
Caption: Troubleshooting Formulation Instability.
References
- 1. Buy this compound isopropyl ester (EVT-12240734) [evitachem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cellulosic Polymers for Enhancing Drug Bioavailability in Ocular Drug Delivery Systems [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. [Ways to improve ocular bioavailability for topical applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Development, Optimization, and Characterization of PEGylated Nanoemulsion of Prostaglandin E1 for Long Circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. jptcp.com [jptcp.com]
- 16. Formulation development and optimization using nanoemulsion technique: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing Formulations for Stability Studies – Pharma.Tips [pharma.tips]
- 18. uhplcs.com [uhplcs.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ethosbiosciences.com [ethosbiosciences.com]
- 21. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 22. file.elabscience.com [file.elabscience.com]
Interpreting unexpected results in 15(S)-Fluprostenol studies
Welcome to the technical support center for 15(S)-Fluprostenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results and optimize their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing lower-than-expected potency with my this compound compound?
A1: Several factors can contribute to lower-than-expected potency.
-
Stereochemistry: this compound is the (S)-epimer at the C-15 position. It is known to be less potent as a Prostaglandin F (FP) receptor agonist compared to its 15(R) counterpart, (+)-Fluprostenol (also known as Travoprost acid).[1][2] Ensure you are comparing your results to the appropriate epimer.
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Prodrug Form: If you are using this compound isopropyl ester, it is a prodrug that requires hydrolysis by endogenous cellular esterases to become the active free acid.[1][2] The level of esterase activity can vary significantly between cell types, which may lead to inconsistent or lower-than-expected activity.
Q2: My ELISA results for fluprostenol quantification are inconsistent and show high background noise. What is the likely cause?
A2: Inconsistent ELISA results are often related to sample preparation and assay specificity.
-
Sample Purity: The presence of organic solvents in your sample, even in trace amounts, can adversely affect the enzyme-linked immunosorbent assay and lead to erratic absorbance values.[3][4]
-
Interfering Substances: Biological samples may contain substances that interfere with the assay. If you observe poor correlation between different dilutions of the same sample (a difference of more than 20%), sample purification is recommended.[3][4] A common method involves solid-phase extraction (SPE) using a C-18 cartridge.
-
Cross-Reactivity: Commercially available fluprostenol ELISA kits can exhibit significant cross-reactivity with metabolites (e.g., 11-keto Fluprostenol) and the isopropyl ester form.[3][4] If your sample contains a mixture of the free acid and its ester, separation is required prior to analysis for accurate quantification.[3][4]
Q3: this compound does not induce the expected cellular response in my model. Are there known instances of cell-type or pathway-specific effects?
A3: Yes, the effects of FP receptor agonists can be highly context-dependent.
-
Receptor Expression: The cellular response is contingent on the expression level of the FP receptor in your specific cell model. Verify FP receptor expression using methods like Western blot or qPCR. Studies have confirmed FP receptor expression in bovine and human trabecular meshwork cells.[5][6]
-
Pathway Specificity: The signaling pathways activated by FP receptors can interact with other cellular pathways. For example, in bovine trabecular meshwork, fluprostenol and PGF2α inhibited contractions induced by endothelin-1 (ET-1) but had no effect on baseline tension or contractions induced by the muscarinic agonist carbachol.[5][6] This suggests a specific interaction with the ET-1 signaling pathway rather than a general effect on contractility. The complexity and interplay between different prostaglandin receptors can sometimes lead to conflicting results depending on the tissue and experimental conditions.[7]
Q4: What are the key distinctions between this compound and the more commonly studied (+)-Fluprostenol (the 15(R)-epimer)?
A4: The primary difference lies in the stereochemistry at the 15-hydroxyl group, which significantly impacts biological activity.
-
Potency: (+)-Fluprostenol (15R) is a potent FP receptor agonist.[8][9] The 15(S)-epimer is expected to have lower potency at the FP receptor.[1][2]
-
Application: (+)-Fluprostenol (as its prodrug Travoprost) is the active component in medications for glaucoma.[10] this compound and its isopropyl ester are often considered potential impurities or metabolites in commercial preparations of the 15(R) form.[1]
-
Research Context: When studying fluprostenol, it is critical to specify the stereoisomer being used, as they are distinct chemical entities with different biological activities.
Quantitative Data Summary
Table 1: Potency and Activity of Fluprostenol and Related Compounds
| Compound | Receptor/Assay | Cell Type | Activity Metric | Value | Reference |
| (+)-Fluprostenol | FP Receptor | - | Ki | 49.9 nM | [9] |
| (+)-Fluprostenol | FP Receptor | - | EC50 | 2.4 nM | [9] |
| (+)-Fluprostenol | Calcium Mobilization | Cloned Human Ocular FP Receptors | EC50 | 17.5 nM | [9] |
| (+)-Fluprostenol | Calcium Mobilization | Rat A7r5 Cells | EC50 | 19.1 nM | [9] |
| (+)-Fluprostenol | Calcium Mobilization | Mouse 3T3 Cells | EC50 | 37.3 nM | [9] |
| Fluprostenol Isopropyl Ester | Phosphoinositide Turnover | HEK293 cells (human ocular FP receptor) | EC50 | 40.2 nM | [11] |
| (+)-Fluprostenol | PGF2α Binding Inhibition | Human FP Receptors | IC50 | 3.5 nM | [8] |
| (+)-Fluprostenol | PGF2α Binding Inhibition | Rat FP Receptors | IC50 | 7.5 nM | [8] |
Table 2: Cross-Reactivity of a Commercial Fluprostenol ELISA Kit
| Compound | Cross-Reactivity (%) | Reference |
| This compound isopropyl ester | 27.0% | [3][4] |
| 11-keto Fluprostenol | 15.2% | [3][4] |
| Fluprostenol isopropyl ester | 10.0% | [3][4] |
| 9-keto Fluprostenol isopropyl ester | 8.50% | [3][4] |
| 15-keto Fluprostenol free acid | 0.90% | [3][4] |
| Prostaglandin F2α | <0.01% | [3] |
| Latanoprost | <0.01% | [4] |
Experimental Protocols
Protocol 1: General Method for Intracellular Calcium Mobilization Assay
This protocol is adapted from methods used to assess FP receptor agonist activity.[6]
-
Cell Culture: Plate cells expressing the FP receptor (e.g., A7r5 or HEK293 transfected with the receptor) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the same buffer for 45-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Washing: Gently wash the cells two to three times with the buffer to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of this compound and appropriate controls (e.g., (+)-Fluprostenol as a positive control, vehicle as a negative control) in the buffer.
-
Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Measure the baseline fluorescence for a short period.
-
Compound Addition: Add the prepared compounds to the wells.
-
Post-Addition Measurement: Immediately begin measuring fluorescence changes over time. For Fura-2, this involves measuring emission at ~510 nm while alternating excitation between ~340 nm and ~380 nm. The ratio of the emissions (340/380) is proportional to the intracellular calcium concentration.
-
Data Analysis: Calculate the change in fluorescence ratio (or peak fluorescence) over baseline for each concentration. Plot the response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Sample Preparation for Fluprostenol ELISA using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on recommendations for cleaning biological samples prior to ELISA.[3][4]
-
Sample Preparation: If samples contain protein, precipitate by adding 4 volumes of cold ethanol, vortexing, and centrifuging (e.g., at 3,000 x g for 10 minutes). Transfer the supernatant to a new tube. Evaporate the ethanol under a gentle stream of nitrogen.
-
pH Adjustment: Adjust the sample pH to approximately 4.0 using a suitable buffer (e.g., 1.0 M acetate buffer). Centrifuge or filter if any precipitate forms.
-
SPE Cartridge Activation: Activate a C-18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading: Apply the pH-adjusted sample to the C-18 cartridge.
-
Washing: Wash the cartridge with 5 mL of ultrapure water, followed by 5 mL of 15% ethanol. Discard the washings.
-
Elution: Elute the fluprostenol from the cartridge using 5 mL of ethyl acetate.
-
Drying: Evaporate the ethyl acetate to complete dryness under a stream of nitrogen. This step is critical, as residual solvent will interfere with the assay.
-
Reconstitution: Reconstitute the dried sample in an appropriate volume of the ELISA buffer provided with the kit. The sample is now ready for use in the ELISA protocol.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. novamedline.com [novamedline.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]
- 10. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing Chromatographic Resolution of 15(S)-Fluprostenol
Welcome to the technical support center for the chromatographic analysis of 15(S)-Fluprostenol. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the resolution of this compound and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, providing potential causes and systematic solutions.
Q1: Why am I seeing poor resolution or no separation between this compound and its isomers?
Possible Causes:
-
Inappropriate Column: The stationary phase is not suitable for chiral separation of prostaglandin analogs.
-
Incorrect Mobile Phase Composition: The solvent ratios and/or pH are not optimal for resolving the isomers.
-
Suboptimal Temperature: Column temperature can significantly impact selectivity and resolution.
-
Low Column Efficiency: The column may be old, contaminated, or improperly packed.
Troubleshooting Steps:
-
Verify Column Selection: For chiral separations of prostaglandin analogs like this compound, a chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective. A recommended starting point is a Chiralcel OJ-RH column, which has demonstrated success in separating similar prostaglandin enantiomers.[1]
-
Optimize Mobile Phase:
-
Solvent Composition: Systematically vary the ratio of organic modifiers (e.g., acetonitrile and methanol) and the aqueous component. A mobile phase containing acetonitrile, methanol, and water is a good starting point for prostaglandin analogs.[1]
-
pH Control: this compound is an acidic compound. The pH of the mobile phase will affect its ionization state and, consequently, its retention and selectivity.[2][3][4] Operating at a pH of around 4.0 can provide good results for similar compounds.[1] It is crucial to buffer the mobile phase to maintain a stable pH.
-
-
Adjust Column Temperature: Investigate the effect of temperature on the separation. For some prostaglandin enantiomers, increasing the temperature from 25°C to 40°C has been shown to improve resolution.[1]
-
Assess Column Health:
-
Perform a column efficiency test. A significant decrease in theoretical plates may indicate a void in the column or a contaminated frit.
-
If the column is old or has been used with complex matrices, consider flushing it with a strong solvent or replacing it.
-
Q2: My peaks for this compound are tailing or showing fronting. What should I do?
Possible Causes:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with residual silanols on silica-based columns.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak shape issues.
-
Column Void or Contamination: A void at the column inlet or a blocked frit can disrupt the sample band.
Troubleshooting Steps:
-
Address Secondary Interactions:
-
Mobile Phase pH: For acidic compounds like this compound, working at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[2]
-
Mobile Phase Additives: Consider adding a small amount of a competing base or acid to the mobile phase to block active sites on the stationary phase.
-
-
Optimize Injection:
-
Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves.
-
Match Injection Solvent: Dissolve the sample in a solvent that is weaker than or has a similar strength to the mobile phase.
-
-
Check Column Integrity:
-
If a void is suspected, it may be possible to carefully repack the inlet of the column, though replacement is often the best solution.
-
Reverse flush the column (if the manufacturer's instructions permit) to remove any particulate matter from the inlet frit.
-
Q3: I'm observing a drifting baseline during my analysis. What is the cause?
Possible Causes:
-
Column Bleed: The stationary phase is degrading and eluting from the column.
-
Mobile Phase Issues: The mobile phase is not properly mixed, is contaminated, or contains components that absorb UV at the detection wavelength.
-
Detector Fluctuation: The detector lamp may be aging or the flow cell could be contaminated.
-
Temperature Fluctuations: The column is not properly thermostatted.
Troubleshooting Steps:
-
Isolate the Source: Systematically bypass components of the HPLC system (e.g., run the mobile phase directly to the detector, bypassing the injector and column) to identify the source of the drift.
-
Mobile Phase Preparation:
-
Ensure all mobile phase components are of high purity and are thoroughly mixed and degassed.
-
If using a gradient, ensure the solvents are miscible in all proportions.
-
-
Column Conditioning: Flush the column with a strong solvent to remove any contaminants. Ensure the mobile phase pH is within the stable range for the column to prevent stationary phase degradation.[4]
-
Detector Maintenance: Check the detector lamp's usage hours and replace if necessary. Clean the flow cell according to the manufacturer's instructions.
-
Ensure Stable Temperature: Use a column oven to maintain a constant temperature.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating this compound from its isomers?
For the chiral separation of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated or immobilized on a silica support, are highly effective for separating prostaglandin analogs. A Chiralcel OJ-RH column has been shown to be suitable for the separation of similar prostaglandin enantiomeric pairs.[1]
Q2: How does mobile phase pH affect the resolution of this compound?
This compound is a carboxylic acid, making it an ionizable compound. The pH of the mobile phase will determine its degree of ionization.[2][3]
-
At a low pH (below its pKa), it will be in its neutral, protonated form, which is more hydrophobic and will be more strongly retained on a reversed-phase column. This can lead to better interaction with the chiral stationary phase and improved resolution.
-
At a high pH (above its pKa), it will be in its ionized, deprotonated form, which is more polar and will be less retained. Controlling the pH is therefore a critical parameter for optimizing selectivity and achieving baseline separation.[4][5][6] For prostaglandin analogs, a mobile phase buffered to pH 4 has been used effectively.[1]
Q3: What are typical starting conditions for developing a separation method for this compound?
Based on methods for structurally similar prostaglandin F2α analogs, a good starting point would be:
-
Column: Chiralcel OJ-RH (or similar polysaccharide-based chiral column)
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (e.g., in a ratio around 30:10:60), with the aqueous component buffered to pH 4.0.[1]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C, with the option to increase to 40°C to improve resolution.[1]
-
Detection: UV at a low wavelength, such as 200-210 nm, where prostaglandins have absorbance.[1]
Q4: How can I confirm the identity of the this compound peak?
Peak identification can be achieved by:
-
Using a Reference Standard: Inject a certified reference standard of this compound to determine its retention time under your chromatographic conditions.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer will provide mass-to-charge ratio information, which can confirm the molecular weight of the compound in the peak.
-
Spiking: Spike a sample containing the unknown peak with the reference standard. An increase in the peak area of the unknown peak confirms its identity.
Data Presentation
The following table summarizes optimized chromatographic conditions for the separation of prostaglandin enantiomers, which can be adapted for this compound analysis.
| Analyte | Column | Mobile Phase Composition (v/v/v) | Temperature (°C) | Resolution (R) |
| PGF2α | Chiralcel OJ-RH | MeCN:MeOH:Water (pH 4) = 30:10:60 | 25 | 1.5 |
| PGF1α | Chiralcel OJ-RH | MeCN:MeOH:Water (pH 4) = 23:10:67 | 25 | 1.7 |
| PGE2 | Chiralcel OJ-RH | MeCN:MeOH:Water (pH 4) = 15:20:65 | 40 | 1.5 |
| PGE1 | Chiralcel OJ-RH | MeCN:MeOH:Water (pH 4) = 30:10:60 | 25 | 1.8 |
Data adapted from Molecules 2020, 25(16), 3743.[1]
Experimental Protocols
Methodology for Chiral Separation of Prostaglandin Analogs
This protocol is based on a validated method for the separation of prostaglandin enantiomers and can be used as a starting point for optimizing the resolution of this compound.[1]
1. Materials and Reagents:
-
HPLC-grade Acetonitrile (MeCN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure water
-
Formic acid or phosphoric acid to adjust pH
-
This compound reference standard and sample solutions
2. Chromatographic System:
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV detector.
-
Chiralcel OJ-RH, 150 x 4.6 mm, 5 µm column.
3. Mobile Phase Preparation:
-
Prepare the aqueous component by adjusting the pH of ultrapure water to 4.0 with a suitable acid (e.g., 0.1% formic acid).
-
Prepare the mobile phase by mixing acetonitrile, methanol, and pH 4.0 water in the desired ratio (e.g., start with 30:10:60 v/v/v).
-
Filter and degas the mobile phase before use.
4. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Run Time: Sufficient to allow for the elution of all relevant peaks.
5. System Suitability:
-
Before running samples, perform system suitability tests by injecting a solution containing both the 15(R) and 15(S) isomers (if available) to ensure adequate resolution (R > 1.5).
6. Analysis and Optimization:
-
Inject the sample and identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
If resolution is not optimal, systematically adjust the mobile phase composition (e.g., increase or decrease the percentage of acetonitrile or methanol) and the column temperature.
Visualizations
Caption: Experimental workflow for enhancing the resolution of this compound.
Caption: Troubleshooting logic for poor peak resolution in this compound analysis.
References
- 1. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Validation & Comparative
A Comparative Guide to the Potency of 15(S)-Fluprostenol and 15(R)-Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of the two stereoisomers of Fluprostenol, 15(S)-Fluprostenol and 15(R)-Fluprostenol, at the prostaglandin F2α (FP) receptor. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Introduction to Fluprostenol and its Stereoisomers
Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and a potent agonist of the FP receptor.[1] It is the active metabolite of the prodrug travoprost, which is used clinically to reduce intraocular pressure in the treatment of glaucoma and ocular hypertension.[2] The biological activity of fluprostenol is highly dependent on the stereochemistry at the C-15 position of the ω-chain. The two enantiomers, this compound and 15(R)-Fluprostenol, exhibit significantly different potencies at the FP receptor.
Potency Comparison at the FP Receptor
Experimental data demonstrates that the biological activity of fluprostenol resides almost exclusively in the 15(S)-enantiomer, also known as (+)-Fluprostenol. The 15(R)-enantiomer is significantly less active.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Ki | 49.9 nM | Cloned human ocular FP receptors | [3] |
| EC50 | 2.4 nM | Cloned human ocular FP receptors | [3] | |
| EC50 | 17.5 nM | Cloned human ocular FP receptors (Calcium mobilization) | [3] | |
| EC50 | 19.1 nM | Rat A7r5 cells (Calcium mobilization) | [3] | |
| EC50 | 37.3 nM | Mouse 3T3 cells (Calcium mobilization) | [3] | |
| 15(R)-Fluprostenol | Potency | Lower potency than the 15(R) epimer fluprostenol | FP receptors | [4] |
Key Findings:
-
This compound is a high-affinity and potent agonist of the FP receptor, with Ki and EC50 values in the nanomolar range.[3]
Prostaglandin F2α (FP) Receptor Signaling Pathway
Activation of the Gq-coupled FP receptor by an agonist like this compound initiates a well-characterized signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the various physiological effects associated with FP receptor activation.
Experimental Protocols
The determination of the potency of this compound and 15(R)-Fluprostenol is typically achieved through two main types of assays: radioligand binding assays and functional assays such as calcium mobilization assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor
-
Radiolabeled prostaglandin (e.g., [³H]-PGF2α)
-
Unlabeled test compounds (this compound and 15(R)-Fluprostenol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event, specifically the release of intracellular calcium.
Objective: To determine the half-maximal effective concentration (EC50) of the test compounds for FP receptor activation.
Materials:
-
Cells stably or transiently expressing the FP receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (this compound and 15(R)-Fluprostenol)
-
A fluorescence plate reader with an integrated liquid handling system
Procedure:
-
Cell Plating: Cells are seeded into black-walled, clear-bottom microplates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye.
-
Compound Addition: The plate is placed in a fluorescence plate reader. The test compound is added to the wells at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of the test compound, and the EC50 value is determined from the resulting dose-response curve.
Conclusion
The available scientific evidence strongly indicates that this compound is the biologically active enantiomer that potently activates the prostaglandin F2α receptor. In contrast, 15(R)-Fluprostenol exhibits significantly lower potency. This stereoselectivity is a critical consideration for researchers designing experiments or developing new therapeutics targeting the FP receptor. For studies requiring potent and selective activation of the FP receptor, this compound is the compound of choice.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 4. caymanchem.com [caymanchem.com]
A Comparative Guide to 15(S)-Fluprostenol and Latanoprost for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prostaglandin F2α analogs, 15(S)-Fluprostenol and Latanoprost, for the reduction of intraocular pressure (IOP), a critical factor in the management of glaucoma. Due to the limited availability of direct head-to-head clinical trial data for this compound, this comparison leverages data from studies on Travoprost, of which this compound is a C-15 epimer, to provide a comprehensive analysis against the well-established Latanoprost.
Chemical Structures and Mechanism of Action
Both this compound and Latanoprost are synthetic analogs of prostaglandin F2α. They function as selective agonists of the prostaglandin F receptor (FP receptor), which is found in various ocular tissues, including the ciliary muscle and the trabecular meshwork.
Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active acid form. Its chemical name is isopropyl-(Z)-7[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate.
This compound is the unnatural C-15 epimer of Travoprost. Its isopropyl ester form is used in ophthalmic solutions. The molecular formula for this compound isopropyl ester is C26H35F3O6.
The primary mechanism of action for both compounds involves increasing the outflow of aqueous humor from the eye, thereby reducing IOP. This is achieved through two main pathways:
-
Uveoscleral Outflow: Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which reduces hydraulic resistance and enhances the outflow of aqueous humor through the uveoscleral pathway.
-
Trabecular Outflow: Evidence also suggests that these prostaglandin analogs can increase outflow facility through the trabecular meshwork, the conventional outflow pathway.
Comparative Efficacy in IOP Reduction
A study comparing Travoprost (0.0015% and 0.004%) with Latanoprost 0.005% found that Travoprost was equal or superior to Latanoprost in lowering IOP in patients with open-angle glaucoma or ocular hypertension.[1] The mean IOP over visits and time of day ranged from 17.7 to 19.1 mmHg for Travoprost 0.004% and 18.5 to 19.2 mmHg for Latanoprost.[1] Another study found that the mean IOP reduction from baseline to 12 weeks was 9.08 ± 1.93 mmHg for Travoprost and 7.96 ± 1.11 mmHg for Latanoprost, with Travoprost showing a statistically significant greater reduction.[2] However, a separate masked, prospective, randomized clinical trial in African American patients found no statistically significant difference in the average changes in IOP over time between Travoprost and Latanoprost.[3] A randomized crossover study also concluded that Travoprost has a similar effect as Latanoprost in reducing IOP in glaucoma patients with relatively low IOPs.[4]
| Drug (Concentration) | Mean IOP Reduction from Baseline (mmHg) | Study Population | Study Duration | Reference |
| Travoprost (0.004%) | Not explicitly stated as mean reduction, but mean IOP was 17.7-19.1 mmHg | Open-angle glaucoma or ocular hypertension | 12 months | [1] |
| Latanoprost (0.005%) | Not explicitly stated as mean reduction, but mean IOP was 18.5-19.2 mmHg | Open-angle glaucoma or ocular hypertension | 12 months | [1] |
| Travoprost (0.004%) | 9.08 ± 1.93 | Primary open-angle glaucoma | 12 weeks | [2] |
| Latanoprost (0.005%) | 7.96 ± 1.11 | Primary open-angle glaucoma | 12 weeks | [2] |
| Travoprost (0.004%) | 2.6 ± 1.5 | Open-angle glaucoma | 12 weeks (crossover) | [4] |
| Latanoprost (0.005%) | 2.5 ± 1.7 | Open-angle glaucoma | 12 weeks (crossover) | [4] |
Experimental Protocols
The following outlines a typical experimental protocol for a clinical trial comparing the IOP-lowering efficacy of prostaglandin analogs.
Study Design: A common design is a randomized, double-masked, parallel-group or crossover clinical trial.
Patient Population: Patients diagnosed with open-angle glaucoma or ocular hypertension, meeting specific baseline IOP criteria (e.g., >21 mmHg), are recruited. A washout period for any previous IOP-lowering medications is typically required.
Treatment Regimen:
-
Patients are randomly assigned to receive one of the study medications.
-
The standard dosage for Latanoprost is one drop of 0.005% solution in the affected eye(s) once daily in the evening.
-
Travoprost is typically administered as one drop of 0.004% solution once daily in the evening.
-
A masked evaluator, unaware of the treatment allocation, performs all efficacy and safety assessments.
Efficacy Endpoint: The primary efficacy endpoint is the change in IOP from baseline at specified time points (e.g., week 2, 6, and 12). IOP is measured at multiple time points during the day (e.g., 8 AM, 12 PM, 4 PM) to assess diurnal control. Goldmann applanation tonometry is the standard method for IOP measurement.
Safety and Tolerability: Adverse events are recorded at each study visit. Common side effects of prostaglandin analogs include conjunctival hyperemia, eyelash growth, and iris pigmentation.
Signaling Pathways
Both this compound and Latanoprost, as FP receptor agonists, initiate a similar signaling cascade upon binding to their receptor in ocular tissues.
This signaling cascade ultimately leads to the remodeling of the extracellular matrix in the ciliary muscle and potentially the trabecular meshwork, increasing the outflow of aqueous humor and thereby lowering IOP.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing two prostaglandin analogs for IOP reduction.
Conclusion
Both this compound (represented by its close analog, Travoprost) and Latanoprost are effective in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. The available data suggests that Travoprost may offer a slight, though not always statistically significant, advantage in IOP reduction compared to Latanoprost in some patient populations. Both drugs share a similar mechanism of action and safety profile, with conjunctival hyperemia being a common side effect.
For drug development professionals, the nuances in efficacy and patient response between these prostaglandin analogs highlight the ongoing need for novel therapies with improved efficacy, better tolerability, and potentially different mechanisms of action to address the unmet needs in glaucoma management. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and Latanoprost.
References
- 1. Travoprost compared with latanoprost and timolol in patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of efficacy and safety of topical travoprost 0.004% versus latanoprost 0.005% in the treatment of primary open angle glaucoma at a tertiary care hospital | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Randomized crossover study of latanoprost and travoprost in eyes with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 15(S)-Fluprostenol and Travoprost in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and preclinical efficacy of 15(S)-Fluprostenol and Travoprost, two prostaglandin F2α (PGF2α) analogs used in glaucoma research and treatment. The information presented is supported by experimental data to aid in the evaluation of these compounds for drug development and ophthalmological research.
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin F2α analogs are a first-line treatment for glaucoma, effectively lowering IOP by increasing the uveoscleral outflow of aqueous humor. Travoprost, a widely used synthetic PGF2α analog, is an isopropyl ester prodrug of its active form, fluprostenol. Specifically, the active compound in Travoprost is the 15(S) enantiomer of fluprostenol. This guide will delve into a comparative analysis of this compound and Travoprost, focusing on their receptor binding affinity, in vivo efficacy in animal models, and the underlying signaling pathways.
Mechanism of Action: Prostaglandin FP Receptor Agonism
Both this compound and the active form of Travoprost exert their therapeutic effects by acting as potent and selective agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1][2] Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a signaling cascade that leads to the remodeling of the extracellular matrix and a reduction in the resistance to aqueous humor outflow, primarily through the uveoscleral pathway. This ultimately results in a decrease in intraocular pressure.
Signaling Pathway
The binding of this compound or Travoprost's active metabolite to the FP receptor triggers the activation of Gq/11 proteins. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the physiological response that enhances aqueous humor outflow.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Travoprost from preclinical studies.
Table 1: FP Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Source |
| Travoprost acid ((+)-Fluprostenol) | Human FP | 35 ± 5 | [1] |
| (+)-Fluprostenol | Human FP | 49.9 | [3] |
Ki represents the inhibition constant, with a lower value indicating higher binding affinity.
Table 2: In Vivo Intraocular Pressure (IOP) Reduction in Monkeys
| Compound | Animal Model | Dose | Maximum IOP Reduction | Source |
| Travoprost 0.004% | Ocular Hypertensive Cynomolgus Monkeys | Twice Daily | 25.8% (at 2.25 hours) | [4] |
| Travoprost 0.004% | Normotensive Cynomolgus Monkeys | Twice Daily | 17.4% (at 2.25 hours) | [4] |
| Travoprost | Glaucomatous Monkey Eyes | Once Daily | ~20% | [5] |
Note: Direct comparative studies of this compound and Travoprost in the same animal model under identical conditions are limited in the publicly available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the preclinical evaluation of anti-glaucoma drugs.
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
A common animal model for initial glaucoma screening involves the induction of ocular hypertension in rabbits.
Protocol Details:
-
Animal Model: Male or female New Zealand White rabbits are commonly used.
-
Induction of Ocular Hypertension: A transient increase in IOP can be induced by injecting a viscoelastic substance, such as hyaluronic acid, into the anterior chamber of the eye.
-
Drug Administration: A single drop of the test compound (e.g., this compound or Travoprost solution) is administered topically to the cul-de-sac of one eye, while the contralateral eye receives a vehicle control.
-
IOP Measurement: IOP is measured at baseline and at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using a calibrated tonometer.
-
Data Analysis: The change in IOP from baseline is calculated and compared between the drug-treated and vehicle-treated eyes.
FP Receptor Binding Assay (Competitive Radioligand Binding)
This in vitro assay is used to determine the binding affinity of a compound to the FP receptor.
Protocol Details:
-
Receptor Source: Cell membranes are prepared from cells recombinantly expressing the human FP receptor.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and a range of concentrations of the unlabeled test compound (this compound or Travoprost acid).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Discussion and Conclusion
The available data indicates that Travoprost, through its active metabolite (+)-Fluprostenol (which is the 15(S) enantiomer), is a highly potent and selective FP receptor agonist.[1] The Ki values for Travoprost acid at the human FP receptor are in the low nanomolar range, demonstrating a strong binding affinity.[1][3] Preclinical studies in monkeys have consistently shown that Travoprost produces a significant reduction in IOP.[4][5]
For researchers and drug development professionals, the key takeaway is the established high potency and selectivity of the this compound structure for the FP receptor. Future research could focus on direct comparisons of different fluprostenol isomers to further elucidate structure-activity relationships and on the development of novel delivery systems to optimize the therapeutic index of this potent ocular hypotensive agent. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]
- 4. Effects of travoprost on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additivity of bimatoprost or travoprost to latanoprost in glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of 15(S)-Fluprostenol for the FP Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 15(S)-Fluprostenol's performance against other prostaglandin analogues, focusing on its selectivity for the prostaglandin F receptor (FP receptor). The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of this compound.
Introduction to this compound and FP Receptor Agonism
This compound is the biologically active free acid form of the prodrug Travoprost, a potent prostaglandin F2α analogue.[1][2] It is recognized as a highly selective full agonist for the FP receptor.[2] FP receptor agonists are a first-line treatment for reducing intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension. Their mechanism of action involves binding to FP receptors in the eye, which increases the outflow of aqueous humor, thereby lowering intraocular pressure.[1] The selectivity of an FP receptor agonist is a critical attribute, as off-target binding to other prostanoid receptors (e.g., DP, EP, IP, TP) can lead to undesirable side effects. This guide focuses on the experimental validation of this compound's selectivity for the FP receptor in comparison to other commonly used prostaglandin analogues.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a compound is determined by its binding affinity to the target receptor relative to other receptors. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity. The data presented below, derived from radioligand binding assays, compares the affinity of this compound (Travoprost acid) and other prostaglandin analogues across a range of human prostanoid receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Prostaglandin Analogues at Human Prostanoid Receptors
| Compound | FP | DP | EP1 | EP3 | EP4 | IP | TP |
| This compound (Travoprost acid) | 35 ± 5 | 52,000 | 9,540 | 3,501 | 41,000 | >90,000 | 121,000 |
| Latanoprost acid | 98 | >100,000 | 11,000 | 2,300 | >100,000 | >100,000 | >100,000 |
| Bimatoprost acid | 83 | >100,000 | 95 | 387 | >100,000 | >100,000 | >100,000 |
Data sourced from Sharif et al., 2003.[1]
As the data indicates, this compound demonstrates a high affinity for the FP receptor with a Ki of 35 ± 5 nM.[1] Its affinity for other prostanoid receptors is significantly lower, with Ki values in the micromolar range, highlighting its high selectivity for the FP receptor.[1] In comparison, while Latanoprost acid also shows selectivity for the FP receptor, Bimatoprost acid exhibits notable affinity for the EP1 and EP3 receptors in addition to the FP receptor.[1]
Comparative Analysis of Functional Potency
Functional assays measure the biological response elicited by a compound upon binding to its receptor. The half-maximal effective concentration (EC50) is a measure of a drug's potency, with a lower EC50 value indicating greater potency. The following table summarizes the EC50 values from phosphoinositide turnover assays, which measure a key signaling event downstream of FP receptor activation.
Table 2: Comparative Functional Potency (EC50, nM) of Prostaglandin Analogues in a Phosphoinositide Turnover Assay
| Compound | Human Ciliary Muscle Cells | Human Trabecular Meshwork Cells |
| This compound (Travoprost acid) | 1.4 | 3.6 |
| Latanoprost acid | 32 | 124 |
| Bimatoprost acid | 2.8 | 3.8 |
Data sourced from Sharif et al., 2003.[1]
The functional data corroborates the binding affinity data, with this compound demonstrating high potency at the FP receptor in relevant human ocular cell types, with EC50 values of 1.4 nM and 3.6 nM in human ciliary muscle and trabecular meshwork cells, respectively.[1]
FP Receptor Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein alpha subunit.[3][4] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5] The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses.[3][4]
FP Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation:
-
Cells or tissues expressing the prostanoid receptors of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined.
-
-
Assay Setup:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]PGF2α for the FP receptor).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radiolabeled ligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
-
Incubation and Filtration:
-
The plate is incubated to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Phosphoinositide Turnover Assay
This functional assay measures the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation.
-
Cell Culture and Labeling:
-
Cells expressing the FP receptor (e.g., human ciliary muscle cells) are cultured in appropriate media.
-
The cells are incubated with [3H]myo-inositol for an extended period (e.g., 24-48 hours) to allow for its incorporation into membrane phosphoinositides.
-
-
Agonist Stimulation:
-
The labeled cells are washed to remove unincorporated [3H]myo-inositol.
-
The cells are then incubated with various concentrations of the test agonist (e.g., this compound) for a defined period.
-
The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).
-
-
Extraction and Separation of Inositol Phosphates:
-
The aqueous soluble inositol phosphates are extracted.
-
The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
-
Detection and Analysis:
-
The radioactivity of the eluted fractions corresponding to the inositol phosphates is measured by liquid scintillation counting.
-
The concentration-response curve for the agonist is plotted, and the EC50 value is determined.
-
Comparative Experimental Workflow
Conclusion
The experimental data from both receptor binding and functional assays strongly support the high selectivity of this compound for the FP receptor. Its high affinity and potent agonist activity at the FP receptor, coupled with significantly lower affinity for other prostanoid receptors, distinguish it from some other prostaglandin analogues. This selectivity profile is a key factor in its therapeutic efficacy and safety as an ocular hypotensive agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of ophthalmology and drug development.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
Unveiling the Receptor Selectivity of 15(S)-Fluprostenol: A Comparative Guide to Prostanoid Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 15(S)-Fluprostenol, the active free acid of the prostaglandin analogue Travoprost, with a panel of human prostanoid receptors. Understanding the selectivity profile of this potent FP receptor agonist is critical for elucidating its mechanism of action and predicting potential off-target effects. This document summarizes key binding affinity and functional potency data, details the experimental methodologies used for their determination, and illustrates the associated signaling pathways.
Comparative Analysis of Receptor Binding and Functional Potency
This compound, also known as (+)-Fluprostenol or Travoprost acid, is a high-affinity and selective agonist for the prostaglandin F (FP) receptor.[1][2] Its interaction with other prostanoid receptor subtypes, including the prostaglandin D (DP), E (EP), I (IP), and thromboxane (TP) receptors, has been characterized through comprehensive screening studies. The following tables present a comparative summary of its binding affinities (Ki) and functional potencies (EC50) at various human prostanoid receptors.
Table 1: Binding Affinity (Ki) of this compound at Human Prostanoid Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| FP | 35 ± 5 [1] |
| EP1 | 9540[1] |
| EP3 | 3501[1] |
| EP4 | 41,000[1] |
| DP | 52,000[1] |
| IP | >90,000[1] |
| TP | 121,000[1] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) of this compound at Human Prostanoid Receptors
| Receptor Subtype | Cell Type | Assay Type | Functional Potency (EC50, nM) |
| FP | Human Ciliary Muscle Cells | Phosphoinositide Turnover | 1.4 [1] |
| FP | Human Trabecular Meshwork Cells | Phosphoinositide Turnover | 3.6 [1] |
| FP | Cloned Human Ocular FP Receptors | Intracellular Calcium Mobilization | 17.5 [2] |
| FP | Rat A7r5 Cells | Intracellular Calcium Mobilization | 19.1 [2] |
| FP | Mouse 3T3 Cells | Intracellular Calcium Mobilization | 37.3 [2] |
| EP1 | - | - | Significant functional activity reported, specific EC50 not provided in the primary source[1] |
Lower EC50 values indicate higher functional potency.
Experimental Methodologies
The data presented in this guide were generated using established in vitro pharmacological assays. Below are detailed descriptions of the key experimental protocols.
Radioligand Binding Assays
Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for various human prostanoid receptors.
General Protocol:
-
Receptor Source: Membranes from Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human prostanoid receptor of interest (e.g., FP, EP1, EP3, EP4, DP, IP, or TP).[3][4]
-
Radioligand: A specific tritiated ([³H]) prostaglandin known to bind with high affinity to the receptor subtype being tested (e.g., [³H]-PGF2α for the FP receptor).
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (this compound).
-
The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate receptor-bound from free radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist, providing a measure of the compound's potency (EC50) and efficacy.
This assay is suitable for receptors that couple to Gq proteins, leading to the activation of phospholipase C (PLC) and the production of inositol phosphates (IPs).
Objective: To determine the functional potency of this compound at Gq-coupled prostanoid receptors (e.g., FP and EP1).
General Protocol:
-
Cell Culture: Human ciliary muscle (h-CM) cells, which endogenously express the FP receptor, are cultured in appropriate media.[5]
-
Metabolic Labeling: The cells are pre-incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.
-
Agonist Stimulation: The labeled cells are then stimulated with varying concentrations of this compound for a defined period.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble inositol phosphates are extracted.
-
Quantification: The total [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the amount of [³H]-inositol phosphates generated against the agonist concentration.
This assay also measures the activation of Gq-coupled receptors by detecting the transient increase in intracellular free calcium concentration ([Ca²⁺]i) that follows IP3-mediated release from intracellular stores.
Objective: To assess the ability of this compound to induce calcium signaling via Gq-coupled receptors.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest (e.g., cloned human ocular FP receptors, rat aortic smooth muscle A7r5 cells, or mouse 3T3 fibroblasts) are seeded in multi-well plates.[2]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Addition: The baseline fluorescence is measured before the addition of varying concentrations of this compound.
-
Signal Detection: Changes in fluorescence, corresponding to changes in [Ca²⁺]i, are monitored in real-time using a fluorescence plate reader or a fluorometer.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades through different G-protein subtypes.[3] The primary signaling pathways for the prostanoid receptors relevant to this guide are illustrated below.
Gq-Coupled Signaling Pathway (FP, EP1, TP Receptors)
Activation of Gq-coupled receptors by an agonist like this compound (at the FP receptor) leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6]
Gs-Coupled Signaling Pathway (EP2, EP4, DP1, IP Receptors)
Agonist binding to Gs-coupled receptors activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to various cellular responses.
Gi-Coupled Signaling Pathway (EP3, DP2, TP Receptors)
Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7] This counteracts the effects of Gs-coupled receptor activation.
References
- 1. Prostanoid receptors of murine NIH 3T3 and RAW 264.7 cells. Structure and expression of the murine prostaglandin EP4 receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E Receptor 2 – subtype EP2 stable expressing HEK293 cell line – AS ONE INTERNATIONAL [asone-int.com]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cells-online.com [cells-online.com]
- 5. Human ciliary muscle cell responses to FP-class prostaglandin analogs: phosphoinositide hydrolysis, intracellular Ca2+ mobilization and MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. m.youtube.com [m.youtube.com]
Head-to-Head Comparison: 15(S)-Fluprostenol and Bimatoprost in Ocular Hypotensive Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent prostaglandin analogs used in ophthalmology: 15(S)-Fluprostenol, a potent FP receptor agonist, and Bimatoprost, a prostamide analog. This document synthesizes experimental data on their mechanisms of action, receptor binding affinities, and clinical efficacy in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma.
Mechanism of Action and Signaling Pathways
Both this compound and Bimatoprost lower intraocular pressure primarily by increasing the outflow of aqueous humor from the eye. However, they achieve this through distinct receptor interactions and signaling cascades.
This compound is a selective and potent agonist of the prostaglandin F receptor (FP receptor).[1][2][3] Activation of the FP receptor in the ciliary muscle and trabecular meshwork initiates a signaling cascade that leads to the remodeling of the extracellular matrix. This process increases the uveoscleral outflow, the primary mechanism for IOP reduction by this class of drugs.[4][5]
Bimatoprost , on the other hand, is classified as a prostamide, a synthetic analog of prostaglandin F2α.[6][7] While its free acid form demonstrates activity at the FP receptor, bimatoprost itself is believed to primarily act on a distinct prostamide receptor.[6][7] This dual action is thought to contribute to its robust IOP-lowering effect by increasing both uveoscleral and trabecular outflow.[4] The existence of a specific prostamide receptor is supported by studies showing that bimatoprost's effects can be blocked by prostamide-specific antagonists, which do not affect the actions of FP receptor agonists.[6][7]
Signaling Pathway for FP Receptor Agonists (e.g., this compound)
Caption: Signaling cascade initiated by FP receptor activation.
Proposed Signaling Pathway for Bimatoprost
Caption: Dual mechanism of action proposed for Bimatoprost.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound (represented by its close analog, fluprostenol) and Bimatoprost.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Assay Type | Value | Reference |
| Fluprostenol | FP | Functional (PI Turnover) | EC₅₀ = 6.1 ± 1.5 nM | [8] |
| (+)-Fluprostenol (Travoprost acid) | FP | Binding | Kᵢ = 35 ± 5 nM | [9] |
| FP | Functional (PI Turnover) | EC₅₀ = 1.4 - 3.6 nM | [9] | |
| Bimatoprost (amide) | FP | Binding | Kᵢ = 9250 ± 846 nM | [10] |
| FP | Functional (Ca²⁺ Mobilization) | EC₅₀ = 3070 ± 1330 nM | [10] | |
| Bimatoprost Acid | FP | Binding | Kᵢ = 59 ± 6 nM | [10] |
| FP | Functional (Ca²⁺ Mobilization) | EC₅₀ = 15 ± 3 nM | [10] | |
| FP | Binding | Kᵢ = 83 nM | [9] | |
| FP | Functional (PI Turnover) | EC₅₀ = 2.8 - 3.8 nM | [9] | |
| EP1 | Binding | Kᵢ = 95 nM | [9] | |
| EP3 | Binding | Kᵢ = 387 nM | [9] |
EC₅₀: Half maximal effective concentration; Kᵢ: Inhibitory constant; PI: Phosphoinositide.
Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction
| Compound | Dosage | Study Duration | Mean IOP Reduction from Baseline | Reference |
| Bimatoprost | 0.03% once daily | 6 months | 34.48% - 40.68% | [11] |
| Bimatoprost | 0.03% once daily | 6 months | Significantly greater than Latanoprost | [12] |
| Bimatoprost | 0.03% once daily | 2 months | Greater than Latanoprost and Travoprost (p=0.013) | [13] |
| Bimatoprost | 0.03% once daily | 6 months | No significant difference vs. Latanoprost and Travoprost | [13] |
Note: Direct comparative clinical trial data for this compound was not available. The data presented for Bimatoprost is from studies comparing it to other prostaglandin analogs.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare prostaglandin analogs.
Prostaglandin Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific prostaglandin receptor.
Experimental Workflow: Receptor Binding Assay
References
- 1. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]
- 2. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study of three prostaglandin analogues in the treatment of newly diagnosed cases of ocular hypertension, open-angle and normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 15(S)-Fluprostenol and PGF2α Efficacy
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative potency and mechanisms of 15(S)-Fluprostenol and the endogenous prostaglandin PGF2α.
This guide provides a detailed comparison of this compound, a synthetic prostaglandin analog, and Prostaglandin F2α (PGF2α), a naturally occurring prostaglandin, with a focus on their efficacy at the Prostaglandin F Receptor (FP receptor). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the primary signaling pathway to support research and development in areas such as reproductive health and ophthalmology.
Molecular Characteristics
A fundamental comparison begins with the distinct molecular structures and weights of these two compounds. This compound is a more structurally complex and heavier molecule due to the presence of a trifluoromethylphenoxy group.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Insert Chemical Structure Image of this compound] | C₂₃H₂₉F₃O₆ | 458.5[1] |
| PGF2α | [Insert Chemical Structure Image of PGF2α] | C₂₀H₃₄O₅ | 354.49[2] |
Binding Affinity to the FP Receptor
The affinity of a ligand for its receptor is a critical determinant of its biological activity. Studies have shown that this compound, also referred to as (+)-Fluprostenol or Travoprost acid in its free acid form, is a high-affinity agonist for the FP receptor. While direct head-to-head comparisons in the same study are limited, available data indicate that this compound exhibits a strong binding affinity for the FP receptor, comparable to or in some cases slightly lower than the endogenous ligand PGF2α.
| Compound | Binding Affinity (Ki) for FP Receptor |
| This compound | 35 ± 5 nM |
| 49.9 nM | |
| PGF2α | ~1 nM (for half-maximal binding) |
In Vitro Potency: Intracellular Calcium Mobilization
Activation of the FP receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium concentration. The potency of this compound and PGF2α in triggering this response is a key measure of their efficacy. Studies indicate that this compound is a potent agonist, with EC50 values for intracellular calcium mobilization in the low nanomolar range.
| Compound | In Vitro Potency (EC50) for Intracellular Calcium Mobilization |
| This compound | 17.5 - 37.3 nM |
| PGF2α | ~1 nM (for half-maximal cell stimulation) |
In Vivo Efficacy
In the field of ophthalmology, the isopropyl ester prodrug of this compound, known as Travoprost, is a well-established treatment for glaucoma. Its efficacy in lowering intraocular pressure is attributed to its potent agonistic activity at the FP receptor, leading to increased uveoscleral outflow of aqueous humor.
FP Receptor Signaling Pathway
The binding of both this compound and PGF2α to the FP receptor triggers a canonical Gq protein-coupled signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event mediating the physiological effects of these prostaglandins.
References
Assessing the Off-Target Effects of 15(S)-Fluprostenol: A Comparative Guide for Researchers
15(S)-Fluprostenol is the 15-S epimer of Fluprostenol, a potent agonist of the prostaglandin F receptor (FP receptor).[1] It is considered a potential active metabolite of the prodrug this compound isopropyl ester and is expected to exhibit lower potency at the FP receptor compared to its 15(R) counterpart.[1] The primary therapeutic application of PGF2α analogs is the reduction of intraocular pressure (IOP) in the treatment of glaucoma and ocular hypertension.[2] This on-target effect is mediated through the FP receptor in the eye, leading to increased uveoscleral outflow of aqueous humor.[2]
However, the therapeutic window of any drug is defined by its selectivity. Off-target effects, resulting from the interaction of a drug with unintended biological molecules, can lead to adverse drug reactions and limit clinical utility. For PGF2α analogs, known side effects such as ocular hyperemia (redness), eyelash growth, and iris pigmentation changes are well-documented and can be considered off-target effects in the context of IOP reduction.[2][3]
Comparative Landscape of PGF2α Analogs
Several PGF2α analogs are commercially available, including latanoprost, travoprost, and bimatoprost. These compounds, while sharing a common mechanism of action for IOP reduction, exhibit differences in their efficacy and side effect profiles, suggesting potential variations in their off-target interactions.
| Prostaglandin F2α Analog | Primary Therapeutic Use | Common Off-Target Effects (Adverse Effects) |
| This compound | Investigational / Research | Data not publicly available. Expected to share class effects. |
| Latanoprost | Glaucoma, Ocular Hypertension | Ocular hyperemia, eyelash growth, iris hyperpigmentation, eyelid skin darkening.[4][5] |
| Travoprost | Glaucoma, Ocular Hypertension | Ocular hyperemia, eyelash growth, iris hyperpigmentation. Generally well-tolerated.[2][3] |
| Bimatoprost | Glaucoma, Ocular Hypertension, Eyelash hypotrichosis | Higher incidence of ocular hyperemia and eyelash growth compared to latanoprost and travoprost.[2][3] |
Assessing Off-Target Effects: Experimental Protocols
A thorough assessment of off-target effects involves a combination of in vitro binding and functional assays. These studies are crucial for building a comprehensive safety and selectivity profile of a drug candidate like this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand from a receptor by the test compound.
Protocol for a Competitive Radioligand Binding Assay:
-
Receptor Preparation: Membranes from cells recombinantly expressing the target receptor or from tissues known to endogenously express the receptor are prepared by homogenization and centrifugation.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-PGE₂) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
A broad panel of receptors, such as those offered by commercial vendors (e.g., Eurofins SafetyScreen), is typically used to screen for off-target binding. This panel often includes a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Functional Cell-Based Assays
Functional assays are essential to determine whether the binding of a compound to an off-target receptor results in a biological response (agonist, antagonist, or inverse agonist activity).
Protocol for a Gαq-Coupled GPCR Functional Assay (Calcium Mobilization):
-
Cell Culture: Cells stably expressing the target Gαq-coupled receptor are cultured in a suitable medium.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: The cells are then exposed to varying concentrations of the test compound.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀ for agonists) or inhibits the response to a known agonist by 50% (IC₅₀ for antagonists) is determined.
Similar functional assays are available for other GPCR signaling pathways, such as those involving cyclic AMP (cAMP) for Gαs- and Gαi-coupled receptors.
Signaling Pathways and Experimental Workflow
To visualize the processes involved in assessing off-target effects, the following diagrams illustrate the key signaling pathways of prostanoid receptors and a typical experimental workflow.
Caption: Prostanoid receptor signaling pathways.
References
- 1. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjo.bmj.com [bjo.bmj.com]
- 3. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonistic Trends Between Binding Affinity and Drug-Likeness in SARS-CoV-2 Mpro Inhibitors Revealed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 15(S)-Fluprostenol's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 15(S)-Fluprostenol, focusing on the reproducibility of its activity across studies. As a stereoisomer of the potent prostaglandin F2α (FP) receptor agonist, 15(R)-Fluprostenol (the active form of Travoprost), the biological activity of the 15(S) epimer is of significant interest for understanding structure-activity relationships and potential off-target effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Overview of this compound Activity
This compound is consistently reported to be a significantly less potent agonist at the prostaglandin FP receptor compared to its 15(R) counterpart.[1][2] The stereochemistry at the C15 hydroxyl group is a critical determinant of agonist activity at the FP receptor. While comprehensive studies detailing the full biological activity profile of this compound are limited, the available data and the well-established pharmacology of the FP receptor provide a framework for comparison.
Quantitative Data Comparison
Direct quantitative data on the biological activity of this compound is scarce in publicly available literature, hindering a direct cross-study reproducibility analysis. However, we can infer its relative potency by comparing it to the well-characterized 15(R)-Fluprostenol (Travoprost acid).
Table 1: Comparison of FP Receptor Binding Affinity and Potency
| Compound | Parameter | Value | Species/Cell Line | Reference |
| 15(R)-Fluprostenol | Ki (nM) | 35 ± 5 | Human (recombinant FP receptor) | [3] |
| (Travoprost acid) | EC50 (nM) | 1.4 | Human ciliary muscle cells | [3] |
| EC50 (nM) | 3.6 | Human trabecular meshwork cells | [3] | |
| EC50 (nM) | 2.6 | Mouse fibroblasts (3T3) | ||
| EC50 (nM) | 2.6 | Rat aortic smooth muscle cells (A7r5) | [3] | |
| This compound | Potency | Lower than 15(R) epimer | Not specified | [1][2] |
Signaling Pathway of the FP Receptor
This compound, like its 15(R) isomer, is expected to exert its biological effects through the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by FP receptor activation involves the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.
Experimental Protocols
To assess the reproducibility of this compound's biological effects, standardized in vitro assays are crucial. Below are detailed methodologies for key experiments.
FP Receptor Binding Assay
This assay determines the affinity of this compound for the FP receptor.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human FP receptor.
-
Radioligand: [3H]-PGF2α or a suitable fluorescently labeled FP receptor agonist.
-
Procedure:
-
Prepare cell membranes from the FP receptor-expressing HEK293 cells.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate the FP receptor and trigger a downstream signaling event.
-
Cell Line: HEK293 cells stably expressing the human FP receptor, or a relevant cell line endogenously expressing the FP receptor (e.g., human trabecular meshwork cells).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with a physiological buffer to remove excess dye.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis: Plot the peak fluorescence intensity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value (concentration that elicits 50% of the maximal response).
Comparison with Alternatives
The primary alternative and benchmark for this compound is its stereoisomer, 15(R)-Fluprostenol (Travoprost acid) . As shown in Table 1, 15(R)-Fluprostenol is a highly potent and selective FP receptor agonist. Any study on this compound should ideally include 15(R)-Fluprostenol as a positive control to accurately determine its relative potency.
Other prostaglandin analogs that act on the FP receptor include:
-
Latanoprost acid: Another potent FP receptor agonist used in the treatment of glaucoma.
-
Bimatoprost acid: While it activates the FP receptor, it may also have activity at other receptors.
-
Prostaglandin F2α (PGF2α): The endogenous ligand for the FP receptor.
A comprehensive study would compare the binding affinities and functional potencies of this compound to these alternatives in parallel experiments to ensure the reproducibility and validity of the findings.
Conclusion
The biological effects of this compound are not as well-documented as its potent 15(R) epimer. The available information consistently indicates significantly lower activity at the FP receptor. To establish a reproducible biological profile for this compound, further studies employing standardized in vitro assays, such as receptor binding and calcium mobilization assays, are necessary. Direct, side-by-side comparisons with 15(R)-Fluprostenol and other FP receptor agonists are essential for a conclusive understanding of its pharmacological properties. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative studies.
References
A Comparative Analysis of 15(S)-Fluprostenol and Novel Prostaglandin F2α Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of 15(S)-Fluprostenol against a new generation of prostaglandin F2α (FP) receptor agonists: Latanoprost, Bimatoprost, Travoprost, and Tafluprost. These analogs have seen significant use, particularly in the management of glaucoma and ocular hypertension. This document presents a detailed comparison of their performance based on available experimental data, focusing on receptor binding affinity, potency, and the underlying signaling mechanisms.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and its newer counterparts. The data highlights the variations in their affinity for the FP receptor (Ki) and their functional potency in activating the receptor (EC50). Lower Ki and EC50 values are indicative of higher affinity and potency, respectively.
Table 1: FP Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Reference |
| This compound (Travoprost acid) | 35 | [1] |
| Latanoprost acid | 98 | [1] |
| Bimatoprost acid | 83 | [1] |
| Tafluprost acid | 0.4 | [2][3][4] |
Table 2: FP Receptor Agonist Potency (EC50)
| Compound | EC50 (nM) | Reference |
| This compound | 6.1 | [5][6] |
| Latanoprost free acid | 54.6 | [5][6] |
| Bimatoprost free acid | 5.8 | [5] |
| Travoprost acid | 3.2 | [5][6] |
| Tafluprost acid | 0.5 | [1] |
Experimental Protocols
The data presented in this guide is derived from established in vitro experimental protocols designed to characterize the pharmacological activity of prostaglandin analogs. The primary methodologies employed are radioligand binding assays and phosphoinositide turnover assays.
Radioligand Binding Assay
This assay is utilized to determine the binding affinity (Ki) of a compound for a specific receptor. The general protocol involves:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the FP receptor.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the FP receptor (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or a newer analog).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the potency (EC50) of an agonist in activating the FP receptor, which is a Gq-coupled receptor. The activation of this receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The general protocol is as follows:
-
Cell Culture and Labeling: Cells expressing the FP receptor are cultured and pre-labeled with a radioactive precursor, typically [3H]-myo-inositol, which is incorporated into the cell membrane phosphoinositides.
-
Agonist Stimulation: The cells are then stimulated with various concentrations of the prostaglandin analog being tested.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble inositol phosphates are extracted from the cells.
-
Chromatographic Separation: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification: The radioactivity of the separated inositol phosphates is measured.
-
Data Analysis: The amount of generated inositol phosphates is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.
Signaling Pathways and Experimental Workflows
The activation of the FP receptor by this compound and the newer prostaglandin analogs initiates a well-defined intracellular signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow of the key experiments.
Caption: FP Receptor Signaling Pathway.
Caption: Key Experimental Workflows.
Concluding Remarks
The comparative data presented in this guide indicates that while this compound is a potent FP receptor agonist, some of the newer prostaglandin analogs, particularly Tafluprost, exhibit significantly higher binding affinity and functional potency. Travoprost also demonstrates high potency. Latanoprost, while effective, shows comparatively lower affinity and potency in these in vitro assays. Bimatoprost shows comparable potency to this compound.
It is crucial for researchers and drug development professionals to consider these differences in molecular pharmacology when selecting compounds for further investigation or clinical application. The choice of analog may depend on the desired therapeutic window, potential for off-target effects, and specific formulation requirements. The detailed experimental protocols and pathway diagrams provided herein serve as a foundational resource for the continued research and development of novel prostaglandin-based therapeutics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characteristics of AFP-168 (tafluprost), a new prostanoid FP receptor agonist, as an ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 15(S)-Fluprostenol: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the disposal procedures for 15(S)-Fluprostenol, a prostaglandin F2α analog. Due to the absence of a definitive classification of this compound as a hazardous or non-hazardous waste by the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) or the National Institute for Occupational Safety and Health (NIOSH), this document outlines procedures for both scenarios.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a final waste determination and to ensure adherence to all applicable federal, state, and local regulations.
Initial Assessment and Classification
The first and most critical step in the proper disposal of any chemical is to determine its hazardous waste status. Prostaglandin analogs may be classified as hazardous waste based on their characteristics (e.g., toxicity, reactivity, ignitability, corrosivity) or if they are specifically listed by regulatory agencies.
Key Considerations for Classification:
-
RCRA and NIOSH Lists: As of the latest updates, this compound is not explicitly listed as a hazardous waste on the RCRA P or U lists, nor is it included in the NIOSH list of hazardous drugs in healthcare settings.[1][2][3][4][5] However, this does not preclude it from being classified as a characteristic hazardous waste.
Quantitative Data Summary for this compound Waste Management
| Parameter | Data / Information | Source |
| EPA Hazardous Waste Code | Not explicitly listed. A hazardous waste determination is required based on characteristics (D-series waste codes). | [6][7] |
| NIOSH Hazardous Drug? | Not listed in the 2024 NIOSH List of Hazardous Drugs in Healthcare Settings. | [1][2][3][4][5] |
| Recommended Disposal | If determined to be non-hazardous, incineration is the preferred method. If hazardous, disposal must follow RCRA regulations for hazardous waste, which typically involves incineration at a licensed facility. Drain disposal is prohibited for hazardous pharmaceuticals. | [8][9] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are provided as general guidance. The specific procedure to be followed must be determined after consultation with your institution's EHS department.
Protocol 1: Disposal as Non-Hazardous Pharmaceutical Waste
This protocol should be followed if your EHS department determines that this compound is not a RCRA hazardous waste. Incineration is the preferred method for disposing of non-hazardous pharmaceutical waste to prevent environmental contamination.[2][3][4][5]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated, properly labeled, leak-proof waste container for non-hazardous pharmaceutical waste (often white with a blue lid or otherwise specified by the institution).[5]
-
Absorbent pads for spill control.
Procedure:
-
Segregation: Ensure that the this compound waste is not mixed with hazardous waste, sharps, or general trash.[3]
-
Containerization:
-
For liquid waste (e.g., unused solutions), carefully pour the waste into the designated non-hazardous pharmaceutical waste container. Avoid splashing.
-
For solid waste (e.g., contaminated labware, gloves), place it directly into the waste container.
-
For empty stock vials, they can be placed in the designated container.
-
-
Labeling: Ensure the waste container is clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and includes the date.[5]
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials until it is collected by your institution's waste management service.
-
Record Keeping: Maintain a log of the disposed of chemical, including the quantity and date of disposal, in accordance with your laboratory's standard operating procedures.
Protocol 2: Disposal as Hazardous Pharmaceutical Waste
This protocol must be followed if your EHS department determines that this compound is a RCRA hazardous waste.
Materials:
-
Appropriate PPE: safety glasses, lab coat, and chemical-resistant gloves.
-
Designated, properly labeled, leak-proof hazardous waste container (often yellow or black, as specified by your institution).
-
Hazardous waste labels.
-
Absorbent pads for spill control.
Procedure:
-
Waste Determination: Confirm the specific hazardous waste classification (e.g., toxic characteristic) with your EHS department.
-
Containerization:
-
Collect all this compound waste (liquid, solid, and contaminated items) in a designated hazardous waste container that is compatible with the chemical.
-
Do not mix with other, incompatible hazardous wastes.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Fill out the label completely, including the full chemical name ("this compound"), the hazard characteristics as determined by EHS, and the accumulation start date.
-
-
Storage:
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as directed by your institution's policies.
-
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS department and licensed hazardous waste vendor.
-
Record Keeping: Maintain meticulous records of the generation, accumulation, and disposal of the hazardous waste as required by EPA and your institution.
Mandatory Visualizations
dot graph DisposalDecisionTree { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Start: this compound Waste Generated", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; consult_ehs [label="Consult Institutional EHS for Waste Determination", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hazardous_q [label="Is it RCRA Hazardous Waste?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
non_hazardous_path [label="Follow Protocol 1:\nNon-Hazardous Pharmaceutical Waste", fillcolor="#34A853", fontcolor="#FFFFFF"]; hazardous_path [label="Follow Protocol 2:\nHazardous Pharmaceutical Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"];
segregate_nh [label="Segregate Waste", shape=box]; container_nh [label="Use Designated Non-Hazardous Container", shape=box]; label_nh [label="Label for Incineration", shape=box]; store_nh [label="Store Securely for Pickup", shape=box];
segregate_h [label="Segregate Waste", shape=box]; container_h [label="Use Designated Hazardous Waste Container", shape=box]; label_h [label="Complete Hazardous Waste Label", shape=box]; store_h [label="Store in SAA/CAA", shape=box];
end_nh [label="Disposal by Licensed Vendor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_h [label="Disposal by Licensed Hazardous Waste Vendor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> consult_ehs; consult_ehs -> hazardous_q;
hazardous_q -> non_hazardous_path [label="No"]; hazardous_q -> hazardous_path [label="Yes"];
non_hazardous_path -> segregate_nh; segregate_nh -> container_nh; container_nh -> label_nh; label_nh -> store_nh; store_nh -> end_nh;
hazardous_path -> segregate_h; segregate_h -> container_h; container_h -> label_h; label_h -> store_h; store_h -> end_h; } Caption: Decision tree for the proper disposal of this compound.
References
- 1. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 2. equashield.com [equashield.com]
- 3. Federal Register :: Hazardous Drugs: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 and Final Reevaluation Determinations for Liraglutide and Pertuzumab [federalregister.gov]
- 4. hercenter.org [hercenter.org]
- 5. ishn.com [ishn.com]
- 6. pwaste.com [pwaste.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. tlcstandards.com [tlcstandards.com]
- 9. targetmol.com [targetmol.com]
Personal protective equipment for handling 15(S)-Fluprostenol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 15(S)-Fluprostenol. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE.
| PPE Category | Specifications and Recommendations |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be required for splash hazards.[3][4][5] |
| Hand Protection | Wear two pairs of powder-free, chemical-resistant gloves, such as nitrile or neoprene, that meet the ASTM D6978 standard.[4][5][6] The outer glove should be worn over the cuff of the lab coat or gown.[6] Gloves must be inspected before use and changed regularly or immediately if contaminated.[2][6] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6] A lab coat can be worn for low-risk activities, but a polyethylene-coated polypropylene gown is preferred for handling hazardous drugs.[4] |
| Respiratory Protection | Respiratory protection is not typically required if handling is performed in a well-ventilated area or a chemical fume hood.[7] However, if there is a risk of aerosol generation or if exposure limits are exceeded, a full-face respirator should be used.[2] |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[8] Shoe covers may be necessary depending on the risk assessment.[4] |
Safe Handling and Operational Protocol
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or dust, use a certified chemical fume hood.[2]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Restricted Access: The handling area should be clearly marked, and access should be restricted to authorized personnel only.[6]
2. Handling the Compound:
-
Donning PPE: Before handling the compound, properly don all required PPE as specified in the table above.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[2]
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][9]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Temperature: Store at -20°C for long-term stability.[10]
-
Incompatibilities: Keep away from incompatible materials, open flames, and high temperatures.[9]
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to minimize exposure and environmental contamination.
1. Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Increase ventilation in the area if it is safe to do so.
-
Containment: For liquid spills, use an absorbent material like sand, diatomite, or universal binders to contain the spill.[7] For solid spills, carefully scoop the material to avoid creating dust.[11]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with a suitable absorbent material.[11]
-
Carefully collect the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal.[2][11]
-
Clean the spill area with a detergent solution followed by water.[12]
-
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[1][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused compounds, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[2]
-
Disposal Regulations: Dispose of all waste in accordance with local, regional, and national environmental regulations.[9] Do not allow the chemical to enter drains or waterways.[2]
-
Decontamination: Decontaminate all equipment and surfaces that have come into contact with this compound.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. targetmol.com [targetmol.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pharmastate.academy [pharmastate.academy]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. media.adeo.com [media.adeo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
